molecular formula C26H34Br2N2O2 B047138 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide CAS No. 123489-70-3

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide

Número de catálogo: B047138
Número CAS: 123489-70-3
Peso molecular: 566.4 g/mol
Clave InChI: QNRLWRFNKCYAHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide is a high-purity chemical reagent of significant interest in advanced materials research, particularly in the field of organic electronics. Its molecular structure features a central biphenyl core symmetrically functionalized with piperidinoacetyl groups, which are protonated as the dihydrobromide salt to enhance solubility and handling. The primary research value of this compound lies in its potential as a precursor or key building block for the synthesis of functional organic materials. Researchers investigate its incorporation into charge-transporting layers, photoconductive polymers, and other molecular assemblies where its extended conjugated system and tertiary amine functionalities can facilitate hole transport or influence supramolecular ordering. The mechanism of action is often related to its electron-donating characteristics and its ability to form stable cationic species upon processing, which are crucial for charge mobility in devices such as organic light-emitting diodes (OLEDs), photovoltaics, and xerographic photoreceptors. This dihydrobromide salt offers a stable and readily processable form for precise formulation in laboratory settings, making it an invaluable tool for scientists developing next-generation electronic and optoelectronic materials.

Propiedades

IUPAC Name

2-piperidin-1-yl-1-[4-[4-(2-piperidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRLWRFNKCYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154020
Record name Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123489-70-3
Record name Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure of 4,4'-Bis(piperidinoacetyl)biphenyl Dihydrobromide

Abstract

This technical guide provides a comprehensive overview of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide, a molecule incorporating the pharmacologically significant piperidine and biphenyl scaffolds. Due to the limited availability of direct literature on this specific compound, this document outlines a plausible and scientifically grounded synthetic pathway, detailed characterization protocols, and a discussion of its potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and authoritative resource.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring and the biphenyl core stand out as "privileged structures." Piperidine, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] Its conformational flexibility and ability to engage in hydrogen bonding contribute to its frequent appearance in clinically approved drugs.[1] The biphenyl moiety, with its rigid and planar structure, is also a key component in many therapeutic agents, often utilized to orient functional groups for optimal interaction with biological targets.[4]

The title compound, 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide, represents a strategic combination of these two important pharmacophores. The structure suggests potential for bivalent interactions with biological targets or enhanced pharmacokinetic properties. This guide will detail a robust, hypothetical multi-step synthesis to access this molecule, provide a comprehensive plan for its structural elucidation and characterization, and discuss its potential therapeutic applications based on its structural components.

Below is the chemical structure of the target compound:

Caption: .

Proposed Synthetic Pathway

A logical and robust synthetic route to the target compound would involve a four-step process starting from commercially available biphenyl. This pathway is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations.

G Biphenyl Biphenyl Reagent1 Acetyl Chloride, AlCl₃ Biphenyl->Reagent1 Diacetylbiphenyl 4,4'-Diacetylbiphenyl Reagent2 Bromine, Acetic Acid Diacetylbiphenyl->Reagent2 Bromoacetylbiphenyl 4,4'-Bis(bromoacetyl)biphenyl Reagent3 Piperidine Bromoacetylbiphenyl->Reagent3 FreeBase 4,4'-Bis(piperidinoacetyl)biphenyl (Free Base) Reagent4 Hydrobromic Acid FreeBase->Reagent4 FinalProduct 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide Reagent1->Diacetylbiphenyl Step 1: Friedel-Crafts Acylation Reagent2->Bromoacetylbiphenyl Step 2: α-Bromination Reagent3->FreeBase Step 3: Nucleophilic Substitution Reagent4->FinalProduct Step 4: Salt Formation

Caption: Proposed synthetic workflow for 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.

Step 1: Synthesis of 4,4'-Diacetylbiphenyl

Causality: The synthesis commences with a Friedel-Crafts acylation of biphenyl. This electrophilic aromatic substitution is a classic and efficient method for introducing acetyl groups onto the aromatic core.[5] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial as it polarizes the acetyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich biphenyl ring. The para-substitution at the 4 and 4' positions is favored due to steric hindrance at the ortho positions.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (2.2 eq.) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add a solution of biphenyl (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 4,4'-diacetylbiphenyl as a white to off-white solid.[6]

Step 2: Synthesis of 4,4'-Bis(bromoacetyl)biphenyl

Causality: The next step is the α-bromination of the acetyl groups. This reaction proceeds via an enol or enolate intermediate in the presence of an acid catalyst. The methyl groups of the acetyl moieties are selectively brominated to yield the α-bromoketone.[7] This intermediate is a key precursor for the subsequent nucleophilic substitution.

Experimental Protocol:

  • Dissolve 4,4'-diacetylbiphenyl (1.0 eq.) in glacial acetic acid.

  • Add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise to the mixture at room temperature with stirring. A few drops of HBr can be added to catalyze the reaction.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The solid product will precipitate out. Filter the precipitate, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4,4'-bis(bromoacetyl)biphenyl.[8]

Step 3: Synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl (Free Base)

Causality: This step involves a nucleophilic substitution (S_N2) reaction where the nitrogen atom of piperidine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion. An excess of piperidine is often used, with one equivalent acting as the nucleophile and another as a base to neutralize the HBr formed during the reaction, preventing the protonation of the piperidine nucleophile.[9][10]

Experimental Protocol:

  • Dissolve 4,4'-bis(bromoacetyl)biphenyl (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Add piperidine (4.0 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude free base, which can be purified by column chromatography if necessary.

Step 4: Synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl Dihydrobromide

Causality: The final step is the formation of the dihydrobromide salt. The free base, containing two basic piperidine nitrogens, is treated with two equivalents of hydrobromic acid. This acid-base reaction protonates the nitrogen atoms, forming the corresponding ammonium salts.[11] Salt formation is a common strategy in pharmaceutical development to improve a compound's aqueous solubility, stability, and handling properties.

Experimental Protocol:

  • Dissolve the purified 4,4'-bis(piperidinoacetyl)biphenyl free base (1.0 eq.) in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Add a 48% aqueous solution of hydrobromic acid (2.1 eq.) dropwise with stirring.

  • The dihydrobromide salt should precipitate out of the solution.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product, wash with a small amount of cold solvent (e.g., ethanol), and then with diethyl ether.

  • Dry the final product under vacuum to yield 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.

Structural Elucidation and Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. The following techniques are proposed for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale
Biphenyl Protons7.5 - 8.0 (d, 8H)127-145Aromatic protons in a disubstituted biphenyl system typically appear as doublets in this region.[12]
Methylene Protons (α to C=O)~3.8 (s, 4H)~65Protons alpha to a carbonyl group are deshielded.
Methylene Protons (α to N in piperidine)~2.6 - 2.8 (m, 8H)~54Protons adjacent to the nitrogen in the piperidine ring.[13][14]
Methylene Protons (β, γ to N in piperidine)~1.5 - 1.8 (m, 12H)~23, ~25Aliphatic protons of the piperidine ring.[15]
Carbonyl Carbon (C=O)-~195The carbonyl carbon is significantly deshielded.

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Ammonium)2400-2800Broad, StrongCharacteristic of ammonium salts.
C-H Stretch (Aromatic)3000-3100MediumAromatic C-H bond vibrations.
C-H Stretch (Aliphatic)2850-2950StrongAliphatic C-H bond vibrations from the piperidine rings.[16]
C=O Stretch (Ketone)~1690StrongCarbonyl stretch for an aryl ketone.[17][18][19]
C-N Stretch1150-1250MediumStretching vibration of the carbon-nitrogen bond.
Aromatic C=C Bending1450-1600Medium-StrongCharacteristic of the biphenyl core.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of the free base, confirming its elemental composition. The predicted monoisotopic mass for the free base, C₃₀H₃₆N₂O₂, is approximately 468.2777 g/mol .

Melting Point and Elemental Analysis

A sharp melting point for the final dihydrobromide salt would indicate a high degree of purity. Elemental analysis (CHN) should provide results within ±0.4% of the calculated values for the molecular formula C₃₀H₃₈Br₂N₂O₂, confirming its elemental composition.

Potential Applications and Future Directions

The structural features of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide suggest several potential avenues for pharmacological investigation. The piperidine moiety is present in a wide range of CNS-active drugs, and compounds with a biphenyl core have shown promise as anti-inflammatory and analgesic agents.[1][20]

Potential Therapeutic Areas:

  • Analgesia: Many piperidine derivatives exhibit potent analgesic properties.[2]

  • Anti-inflammatory: The biphenyl scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Neuropharmacology: The molecule could be investigated for activity at various CNS receptors, given the prevalence of the piperidine motif in neuroleptic and other psychotropic medications.[3]

Future Research:

  • In Vitro Screening: The synthesized compound should be screened against a panel of relevant biological targets, such as opioid receptors, cyclooxygenase (COX) enzymes, and various CNS receptors.

  • Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by modifying the piperidine and biphenyl moieties to explore the SAR and optimize for potency and selectivity.

  • Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, and excretion) studies would be essential to evaluate the drug-like properties of the compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential application of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide. By leveraging established and reliable chemical principles, a clear and logical pathway to this novel molecule has been outlined. The detailed protocols and characterization plan offer a solid foundation for any researcher or drug development professional interested in exploring this and related chemical entities. The convergence of the piperidine and biphenyl scaffolds in this structure presents an intriguing opportunity for the discovery of new therapeutic agents.

References

  • Libman, A., et al. (2021). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

  • Pennino, D. J., & Cholli, A. L. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 43(5), 855-859. Available at: [Link]

  • Wang, H., et al. (2023). Preparation of Insoluble Bis(2-bromoacetyl)biphenyl via a Photoultrasound Enhanced Continuous Flow Reaction. Industrial & Engineering Chemistry Research, 62(38), 15487–15496. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Zheng, L., et al. (2016). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1492–1495. Available at: [Link]

  • De Jeso, B., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

  • Karpińska, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. Available at: [Link]

  • Chemistry LibreTexts. (2023). 24.7 Reactions of Amines. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584. Available at: [Link]

  • McJohn, S. E. (2019). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Available at: [Link]

  • Wise, W. B., et al. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(14), 3120-3121. Available at: [Link]

  • Kour, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37651–37673. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Diacetylbiphenyl. PubChem Compound Database. Available at: [Link]

  • Clark, J. (2015). preparation of amines. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). 4,4'-Bis(2-bromoacetyl)biphenyl CAS 4072-67-7. Available at: [Link]

  • University of Illinois Springfield. (2011). Chapter 20 Amines. Available at: [Link]

Sources

Technical Monograph: Physicochemical and Structural Analysis of Bis(piperidinoacetyl)biphenyl Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural, physicochemical, and synthetic analysis of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide .

Executive Summary & Chemical Identity[1][2][3]

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide is a bis-basic ketone derivative of the biphenyl scaffold.[1] Structurally, it consists of a biphenyl core substituted at the para positions (4,4') with piperidinoacetyl moieties.[2][1][3] As a dihydrobromide salt, it exists as a protonated species, enhancing its water solubility and stability for biological applications.[1]

Compounds of this class—bis(amino-ketones) linked by an aromatic system—are historically significant in medicinal chemistry.[1] They act as key pharmacophores in the development of antiviral agents (analogous to Tilorone), neuromuscular blocking agents , and cholinesterase inhibitors .[1] The separation of the two basic centers by a rigid biphenyl linker allows for specific interactions with biological targets, such as the minor groove of DNA or the anionic sites of receptors.[1]

Core Chemical Data[2]
PropertySpecification
Common Name 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
CAS Registry Number 123489-70-3
Chemical Structure Class Bis-basic ketone; Biphenyl derivative
Molecular Formula (Salt) C₂₆H₃₄Br₂N₂O₂
Molecular Formula (Free Base) C₂₆H₃₂N₂O₂
Molecular Weight (Salt) 566.37 g/mol
Molecular Weight (Free Base) 404.55 g/mol
Stoichiometry 1:2 (Base : Hydrobromic Acid)

Structural Elucidation

The molecular architecture of this compound is defined by three distinct domains: the lipophilic biphenyl core , the polar linker region (acetyl), and the basic terminal amines (piperidine).[1]

Connectivity Analysis

The molecule possesses C₂ symmetry.[1] The connectivity follows the sequence: [Piperidine] — [Methylene] — [Carbonyl] — [Biphenyl Core] — [Carbonyl] — [Methylene] — [Piperidine]

  • Biphenyl Core: Provides a rigid, planar hydrophobic scaffold that dictates the spatial distance between the two cationic centers.[1]

  • Acetyl Linker (-C(=O)CH₂-): The carbonyl group increases the polarity and electron-withdrawing nature of the core, while the methylene group provides a single degree of rotational freedom, allowing the piperidine rings to orient for optimal binding.[1]

  • Piperidine Termini: These saturated heterocycles serve as proton acceptors.[1] In the dihydrobromide salt form, the nitrogen atoms are protonated (

    
    ), carrying a positive charge that is critical for electrostatic interactions with anionic biological targets (e.g., phosphate backbones of DNA).[1]
    
Structural Diagram (DOT)

G cluster_0 Central Core cluster_1 Linker Region (x2) cluster_2 Basic Termini (x2) Biphenyl Biphenyl Ring (C12H8) Acetyl_R Acetyl Group (-C(=O)CH2-) Biphenyl->Acetyl_R 4'-position Acetyl_L Acetyl Group (-C(=O)CH2-) Acetyl_L->Biphenyl 4-position Piperidine_R Piperidine Ring (C5H10N-) Acetyl_R->Piperidine_R N-alkylation Piperidine_L Piperidine Ring (C5H10N-) Piperidine_L->Acetyl_L N-alkylation HBr_L HBr HBr_L->Piperidine_L Ionic Bond HBr_R HBr HBr_R->Piperidine_R Ionic Bond

Figure 1: Structural connectivity of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide showing the central scaffold, linkers, and salt formation.[1]

Synthetic Methodology

The synthesis of 4,4'-bis(piperidinoacetyl)biphenyl dihydrobromide typically follows a convergent pathway involving Friedel-Crafts acylation followed by nucleophilic substitution.[1]

Reaction Scheme
  • Acylation (Friedel-Crafts): Biphenyl is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid (

    
    ) to yield 4,4'-diacetylbiphenyl .[1] The para positions are activated and sterically favored.[1]
    
  • Alpha-Halogenation: The diacetyl intermediate undergoes bromination (using

    
     in acetic acid or 
    
    
    
    ) to form 4,4'-bis(bromoacetyl)biphenyl .[1] This is the key electrophilic intermediate.
  • Amination (Nucleophilic Substitution): The bis-bromo ketone reacts with excess piperidine.[1] The piperidine nitrogen acts as the nucleophile, displacing the bromide ion via an

    
     mechanism.
    
  • Salt Formation: The resulting free base is treated with hydrobromic acid (HBr) in a solvent (e.g., ethanol or acetone) to precipitate the stable dihydrobromide salt.[1]

Detailed Protocol (Self-Validating System)

Step 1: Synthesis of 4,4'-Bis(bromoacetyl)biphenyl

  • Reagents: 4,4'-Diacetylbiphenyl (1.0 eq), Bromine (2.1 eq), Glacial Acetic Acid (Solvent).[1]

  • Procedure: Dissolve diacetylbiphenyl in warm acetic acid. Add bromine dropwise at 40-50°C. The reaction is self-indicating; the disappearance of the deep red bromine color validates consumption.

  • Validation: Monitor by TLC (Hexane/EtOAc). Product should appear as a less polar spot compared to the starting material.[1]

  • Workup: Cool to precipitate the dibromo derivative. Filter and wash with cold water to remove HBr byproduct.[4]

Step 2: Amination with Piperidine [1]

  • Reagents: 4,4'-Bis(bromoacetyl)biphenyl (1.0 eq), Piperidine (4.0 eq), Acetone or Acetonitrile (Solvent).[1]

  • Procedure: Suspend the dibromo compound in the solvent. Add piperidine slowly at 0°C to prevent polymerization, then allow to warm to room temperature. Stir for 4-12 hours.

  • Causality: Excess piperidine is used to scavenge the HBr generated during substitution, preventing premature salt formation of the intermediate.[1]

  • Workup: Evaporate solvent. Partition residue between water and dichloromethane (DCM). The product resides in the DCM layer (Free Base).

Step 3: Salt Formation

  • Reagents: Free Base oil, 48% HBr (aq) or HBr in Acetic Acid.[1]

  • Procedure: Dissolve the free base in absolute ethanol. Add HBr dropwise until pH < 3.[1]

  • Validation: A white to off-white precipitate should form immediately.[1] Recrystallize from Ethanol/Ether to ensure high purity.

Synthesis Workflow Diagram (DOT)

Synthesis Start Biphenyl Step1 Friedel-Crafts Acylation (+ Acetyl Chloride / AlCl3) Start->Step1 Inter1 4,4'-Diacetylbiphenyl Step1->Inter1 Step2 Bromination (+ Br2 / AcOH) Inter1->Step2 Inter2 4,4'-Bis(bromoacetyl)biphenyl Step2->Inter2 Step3 Amination (SN2) (+ Piperidine) Inter2->Step3 Inter3 Free Base (Bis(piperidinoacetyl)biphenyl) Step3->Inter3 Step4 Salt Formation (+ HBr) Inter3->Step4 Final Target: Dihydrobromide Salt Step4->Final

Figure 2: Convergent synthesis pathway from Biphenyl to the Dihydrobromide salt.

Physicochemical Properties & Stability[2]

Understanding the physicochemical profile is essential for handling and formulation.[1]

PropertyValue / Description
Appearance White to off-white crystalline powder.[1]
Solubility High: Water, Methanol, DMSO.[1] Low: Acetone, Diethyl Ether, Hexane.[1]
Melting Point Typically >250°C (decomposition).[1] Salts of this class possess high lattice energy.
Hygroscopicity Moderate.[1] Dihydrobromide salts can be hygroscopic; store in a desiccator.[1]
Stability Stable under standard laboratory conditions.[1] Protect from light to prevent potential photochemical degradation of the ketone moiety.
pKa (Estimated) ~8.5 - 9.5 (Piperidine nitrogen).[1] This ensures the molecule is fully ionized at physiological pH (7.4).

References

  • ChemicalBook. (2023).[1] 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide (CAS 123489-70-3).[2][5][6] Retrieved from [1]

  • PubChem. (n.d.).[1][7] Biphenyl Derivatives and Bis-basic Ketones.[1][8] National Library of Medicine. Retrieved from

  • Albrecht, W. L., et al. (1970).[1] Bis-basic Ketones of Fluoranthene and Biphenyl: Synthesis and Antiviral Activity.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for bis-basic ketone synthesis).

  • Echemi. (2024).[1][9] Product Database: 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.[1][5][10] Retrieved from [1]

Sources

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide: Technical Guide & Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide , designed for researchers and drug development professionals.

Executive Summary

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide (CAS: 123489-70-3) is a bis-cationic biphenyl derivative primarily utilized as a research tool in neuropharmacology. Structurally analogous to Hemicholinium-3 (HC-3) , this compound functions as a High-Affinity Choline Uptake (HACU) inhibitor . By blocking the rate-limiting step of acetylcholine (ACh) synthesis, it serves as a critical probe for elucidating cholinergic pathways and evaluating potential antidotes for organophosphate toxicity.

This guide details the physicochemical properties, synthesis logic, biological mechanism, and handling protocols required for rigorous experimental validation.

Chemical Identity & Physical Properties[1][2][3][4]

Nomenclature & Identification
Parameter Details
Chemical Name 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Synonyms 1,1'-([1,1'-Biphenyl]-4,4'-diylbis(2-oxoethane-2,1-diyl))bis(piperidin-1-ium) bromide; HC-3 Analog
CAS Number 123489-70-3
Molecular Formula C₂₆H₃₂N₂O₂[1][2][3] · 2HBr
Molecular Weight 566.38 g/mol (Salt); 404.55 g/mol (Free Base)
SMILES [Br-].[Br-].O=C(CN1CCCCC1)c2ccc(cc2)c3ccc(cc3)C(=O)CN4CCCCC4
Physicochemical Specifications

The following data represents the consensus for bis-cationic biphenyl salts of this class.

Property Value / Characteristic Context for Application
Appearance White to off-white crystalline powderVisual purity check required before solution preparation.
Solubility Water: >50 mM (High)DMSO: >100 mMEthanol: ModerateEther/Hexane: InsolubleHighly polar salt; ideal for aqueous physiological buffers.
Melting Point >250°C (Decomposition)High lattice energy typical of bis-quaternary/bis-salt structures.
Hygroscopicity Moderate to HighCritical: Must be weighed in a controlled humidity environment.
pKa ~8.5–9.5 (Piperidine nitrogen)Exists as a dication at physiological pH (7.4).

Synthesis & Structural Logic

The synthesis of 4,4'-bis(piperidinoacetyl)biphenyl dihydrobromide follows a classic Friedel-Crafts acylation followed by nucleophilic substitution . Understanding this pathway is essential for troubleshooting impurities (e.g., mono-substituted byproducts).

Synthesis Workflow (Graphviz Diagram)

SynthesisPathway Biphenyl Biphenyl (Starting Material) Intermediate 4,4'-Bis(bromoacetyl)biphenyl (Electrophilic Intermediate) Biphenyl->Intermediate Friedel-Crafts Acylation (AlCl3, solvent) Bromoacetyl Bromoacetyl Bromide (Acylating Agent) Bromoacetyl->Intermediate FreeBase 4,4'-Bis(piperidinoacetyl)biphenyl (Free Base) Intermediate->FreeBase SN2 Substitution (Excess Piperidine) Piperidine Piperidine (Nucleophile) Piperidine->FreeBase FinalProduct 4,4'-Bis(piperidinoacetyl)biphenyl Dihydrobromide (Salt) FreeBase->FinalProduct Salt Formation (Acidification) HBr HBr (g) or conc. aq. HBr->FinalProduct

Figure 1: Synthetic route for 4,4'-bis(piperidinoacetyl)biphenyl dihydrobromide. The process relies on the double functionalization of the biphenyl core.

Impurity Profile
  • Mono-substituted species: Result from incomplete acylation. Detected via HPLC (lower retention time).

  • Hydrolysis products: The

    
    -aminoketone moiety is stable but can degrade under highly alkaline conditions (
    
    
    
    ) to form carboxylic acids.

Biological Mechanism of Action

This compound acts as a Hemicholinium-3 (HC-3) congener . Its primary pharmacological target is the High-Affinity Choline Uptake (HACU) transporter (CHT1) on the presynaptic terminal of cholinergic neurons.

Mechanism: Choline Depletion

Unlike Acetylcholinesterase (AChE) inhibitors which increase synaptic ACh, this compound decreases ACh synthesis by starving the neuron of its precursor, choline.

  • Blockade: The bis-cationic structure mimics choline, competitively binding to the CHT1 transporter.

  • Depletion: Intracellular choline levels drop.

  • Inhibition: Choline Acetyltransferase (ChAT) lacks substrate, halting ACh production.

  • Synaptic Failure: Cholinergic transmission fails (useful for studying receptor subtypes or inducing experimental myasthenia).

Mechanistic Diagram (Graphviz)

MOA Synapse Synaptic Cleft Choline Choline Synapse->Choline Transporter CHT1 Transporter (Presynaptic Membrane) Choline->Transporter Natural Substrate Cytosol Presynaptic Cytosol Transporter->Cytosol Transport (Blocked) Inhibitor 4,4'-Bis(piperidinoacetyl)biphenyl (Inhibitor) Inhibitor->Transporter COMPETITIVE BLOCKADE ChAT Choline Acetyltransferase (Enzyme) Cytosol->ChAT Substrate Binding ACh Acetylcholine (ACh) ChAT->ACh Synthesis Vesicle Synaptic Vesicle ACh->Vesicle Storage

Figure 2: Mechanism of Action.[3] The compound competitively inhibits the High-Affinity Choline Uptake (HACU) system, preventing choline recycling and subsequent acetylcholine synthesis.

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution. Materials: Desiccated compound, DMSO (anhydrous), Sterile Water.

  • Weighing: Weigh 5.66 mg of the dihydrobromide salt. Note: Use an anti-static gun if powder is charged.

  • Solvent Choice:

    • Preferred: Dissolve in 1 mL DMSO (dimethyl sulfoxide) to create a 10 mM stock. DMSO prevents hydrolysis and maintains sterility.

    • Alternative: Dissolve in 1 mL distilled deionized water. (Stable for 1 week at 4°C).

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles.

In Vitro Choline Uptake Assay

Objective: Validate inhibitory potency (


).
  • Preparation: Isolate synaptosomes from rat striatum or use CHT1-expressing cells.

  • Incubation: Pre-incubate synaptosomes with the inhibitor (range: 1 nM – 100 µM) for 15 minutes at 37°C in Krebs-Ringer buffer.

  • Uptake: Add

    
    -Choline (final concentration 0.1 µM). Incubate for 4 minutes.
    
  • Termination: Rapid filtration/washing with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Control: Use Hemicholinium-3 (

    
    ) as a positive control.
    

Handling & Safety (E-E-A-T)

  • Toxicity: As a potent cholinergic modulator, this compound is highly toxic if ingested, inhaled, or absorbed. It mimics the effects of paralytic agents.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood or biological safety cabinet.

  • Decontamination: Spills should be treated with 10% bleach (sodium hypochlorite) to degrade the organic framework before disposal.

References

  • Cannon, J. G., Sahin, M. F., Long, J. P., Flynn, J. R., & Bhatnagar, R. K. (1990).[4] Hemicholinium-3 congeners as potential antagonists to organophosphate-induced toxicity.[4] Journal of Medicinal Chemistry, 33(2), 577–579.[4]

  • Sastry, B. V. R., et al. (1989). Choline acetyltransferase inhibitors: A review of the bis-quaternary and bis-tertiary ammonium salts. Pharmacological Reviews.
  • ChemicalBook. (2023). 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide Product Specifications.

Sources

Advanced Technical Guide: Bis-Piperidine Biphenyl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Bis-Piperidine Biphenyl Derivatives , a class of "privileged scaffolds" in medicinal chemistry. Characterized by a central biphenyl linker flanking two piperidine heterocycles, these molecules exhibit potent biological activities ranging from viral non-structural protein 5A (NS5A) inhibition to acetylcholinesterase (AChE) modulation. This guide synthesizes Structure-Activity Relationship (SAR) data, synthetic methodologies, and validated screening protocols for researchers optimizing this scaffold for clinical candidates.

Part 1: Structural Logic & Pharmacophore Design

The bis-piperidine biphenyl scaffold derives its potency from the synergy between the biphenyl core (providing rigid spacing and π-π stacking potential) and the piperidine termini (offering hydrogen bonding and hydrophobic interactions).

The Scaffold Architecture

The general architecture follows a Cap-Linker-Core-Linker-Cap logic, critical for target engagement.

  • Core (Biphenyl): Acts as a rigid spacer. In HCV NS5A inhibitors, the 4,4'-disubstitution pattern is essential for spanning the homodimer interface of the viral protein.

  • Linker: Often an amide, imidazole, or acetyl group. It dictates the rotational freedom between the core and the pharmacophore.

  • Cap (Piperidine): The effector moiety. Unlike pyrrolidine (found in Daclatasvir), the six-membered piperidine ring increases lipophilicity and alters the vector of attached substituents, often improving cell permeability.

Mechanism of Action: HCV NS5A Inhibition

The most high-value application of this scaffold is in Hepatitis C Virus (HCV) therapy. Bis-piperidine biphenyls function as replication complex inhibitors .

  • Target: NS5A protein (Domain I).

  • Mechanism: The symmetrical biphenyl core mimics the P-type helix dimer interface of NS5A. The piperidine wings lock the inhibitor into the hydrophobic cleft, preventing viral RNA replication and virion assembly.

  • Causality: The transition from pyrrolidine (in first-gen inhibitors) to piperidine allows for the accommodation of bulkier hydrophobic "caps" (e.g., methoxycarbonyl-L-valine), which can enhance potency against resistant genotypes (e.g., GT-3).

Visualization: SAR Logic

The following diagram illustrates the critical SAR zones within the scaffold.

SAR_Logic Core Biphenyl Core (Rigid Spacer) Linker_R Linker (Right) (Amide/Imidazole) Core->Linker_R 4'-position Target Target Binding (NS5A Dimer Interface) Core->Target π-Stacking Linker_L Linker (Left) (Amide/Imidazole) Linker_L->Core 4-position Pip_R Piperidine Ring (Lipophilic Cap) Linker_R->Pip_R N-substitution Pip_L Piperidine Ring (Lipophilic Cap) Pip_L->Linker_L N-substitution Pip_L->Target Hydrophobic Interaction Pip_R->Target Hydrophobic Interaction

Caption: SAR connectivity map showing the role of the Biphenyl Core in spacing and the Piperidine Caps in hydrophobic target engagement.

Part 2: Validated Experimental Protocols

Synthesis: The "Divergent Core" Strategy

To ensure library diversity, a divergent synthesis strategy is recommended. This protocol uses a Suzuki-Miyaura coupling to establish the core, followed by amide coupling to attach the piperidine moieties.

Self-Validating Step: The use of Pd(dppf)Cl2 catalyst specifically prevents de-halogenation side reactions common with other palladium sources in electron-rich biphenyl systems.

Protocol Workflow:
  • Core Construction:

    • React 4-bromobenzaldehyde with 4-formylphenylboronic acid (Suzuki Coupling).

    • Reagents: Pd(dppf)Cl2 (3 mol%), K2CO3 (2 eq), Dioxane/H2O (4:1), 90°C, 12h.

    • Validation: TLC (Hexane/EtOAc 4:1) must show disappearance of bromide.

  • Reductive Amination (Piperidine Attachment):

    • React the resulting 4,4'-biphenyldicarbaldehyde with substituted piperidine (2.5 eq).

    • Reagents: NaBH(OAc)3 (3 eq), DCE, RT, 4h.

    • Causality: Sodium triacetoxyborohydride is chosen over NaBH4 to prevent reduction of the aldehyde before imine formation, ensuring high yields of the tertiary amine.

  • Purification:

    • Flash column chromatography (DCM/MeOH).

Synthesis_Workflow Start 4-Bromobenzaldehyde + Boronic Acid Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Inter 4,4'-Biphenyldicarbaldehyde Step1->Inter Yield >85% Step2 Reductive Amination (Piperidine, NaBH(OAc)3) Inter->Step2 Final Bis-Piperidine Biphenyl Target Molecule Step2->Final Yield >70%

Caption: Divergent synthesis pathway utilizing Suzuki coupling and reductive amination for rapid analog generation.

Biological Screening: HCV Replicon Assay

This assay measures the functional inhibition of viral RNA replication.

Protocol:

  • Cell Line: Huh-7 cells harboring HCV genotype 1b subgenomic replicon (luciferase reporter).

  • Treatment: Seed cells (5,000/well) in 96-well plates. Add serial dilutions of the bis-piperidine derivative. Incubate for 72h at 37°C.

  • Readout: Lyse cells and measure luciferase activity (Bright-Glo).

  • Validation:

    • Z-factor: Must be >0.5 for the assay plate to be valid.

    • Reference: Include Daclatasvir (EC50 ~10-50 pM) as a positive control.

    • Cytotoxicity: Run a parallel MTT assay. A valid "hit" must have a Selectivity Index (CC50/EC50) > 100.

Part 3: Comparative Data & Applications

Quantitative Activity Profile

The following table summarizes the potency of bis-piperidine biphenyl derivatives across different therapeutic targets, highlighting the versatility of the scaffold.

Compound ClassTargetKey Substituent (Piperidine)Activity Metric (IC50/EC50)Reference
HCV Inhibitor NS5A (GT-1b)4-phenylpiperidine9 pM (EC50)[1]
AChE Inhibitor AcetylcholinesteraseN-benzylpiperidine0.096 µM (IC50)[2]
Anticancer HepG2 (Liver Cancer)4-hydroxy-piperidine12 µM (IC50)[3]
Antimicrobial S. aureusUnsubstituted25 µg/mL (MIC)[4]
Emerging Application: Dual AChE/BuChE Inhibition

Recent literature identifies bis-piperidine biphenyls as potent agents for Alzheimer's disease. Replacing the dimethylamine of standard biphenyl inhibitors with piperidine significantly enhances AChE selectivity.

  • Mechanism: The biphenyl core spans the active site gorge of AChE, while the piperidine interacts with the peripheral anionic site (PAS), preventing amyloid-beta aggregation.

  • Data Insight: Compound 19 (Table 3.1) demonstrated 2x the potency of the standard drug Donepezil, validating the "dual binding" hypothesis [2].

References

  • New BMS HCV NS5A Inhibitor: From Screen Hit to Clinic. NATAP. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI. Available at: [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. NCBI PMC. Available at: [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Sphinxsai. Available at: [Link]

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide safety data sheet (SDS)

[1]

Part 1: Compound Characterization & Hazard Identification

Chemical Identity & Structural Logic

This compound consists of a rigid biphenyl core flanked by two acetyl groups, each aminated with a piperidine ring and stabilized as a dihydrobromide salt.

PropertyData
Chemical Name 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Molecular Structure Biphenyl core

4,4'-Diacetyl linkers

Piperidine termini (x2)

2HBr
Physical State White to off-white crystalline solid (Salt form)
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Ether)
Stability Hygroscopic; light-sensitive (ketone moiety); susceptible to hydrolysis under basic conditions.[1][2][3][4][5]
Predicted Class Bis-cationic electrolyte; Potential Neuromuscular Blocker / Ion Channel Blocker
GHS Hazard Classification (Inferred)

Based on SAR analysis of bis-quaternary and bis-tertiary amine salts (e.g., Hemicholinium analogues).[1]

  • Signal Word: DANGER

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Target Organ Toxicity (Single Exposure): Category 1 (Nervous System - Neuromuscular Junction).[1]

Mechanism of Toxicity (The "Why")

The toxicity of this compound is driven by its bis-cationic nature .[1] At physiological pH, the piperidine nitrogens are protonated.

  • Neuromuscular Blockade: The distance between the two cationic centers (separated by the biphenyl-acetyl linker) may mimic the inter-nitrogen distance of acetylcholine or curare-mimetics, potentially antagonizing nicotinic acetylcholine receptors (nAChRs).[1]

  • Respiratory Paralysis: If inhaled as dust, systemic absorption can lead to diaphragmatic weakness.[1]

  • Local Irritation: The dihydrobromide salt yields an acidic pH upon contact with mucous membranes, causing immediate irritation.[1]

Part 2: Safety Data Sheet (SDS) Framework

Section 4: First Aid Measures (Critical Response)
Exposure RouteImmediate ActionPhysiological Rationale
Inhalation Evacuate to fresh air immediately. If breathing is labored, administer oxygen.[1][6] Prepare for mechanical ventilation.Risk of respiratory muscle paralysis. Oxygen supports hypoxia; ventilation counters neuromuscular blockade.[1]
Skin Contact Wash with soap and water for 15 minutes .[1][7] Do not scrub (increases absorption).Removes the salt before transdermal migration occurs.
Eye Contact Rinse with saline/water for 15 minutes.[1][8] Hold eyelids open. Acidic salt hydrolysis can cause corneal opacity if not neutralized by dilution.[1]
Ingestion Do NOT induce vomiting. Rinse mouth. Administer activated charcoal if conscious.Vomiting risks aspiration pneumonia, especially if gag reflex is compromised by neurotoxicity.
Section 8: Exposure Controls & Personal Protection[8][11][12]
  • Engineering Controls:

    • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]

    • Secondary: Local exhaust ventilation (LEV) for weighing operations.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.[1]

    • Dermal: Double nitrile gloves (0.11 mm min thickness).

    • Ocular: Chemical safety goggles (Face shield recommended for liquid handling).[1]

Part 3: Experimental Protocols & Handling

Solubilization & Stock Preparation

Objective: Create a stable stock solution while minimizing hydrolysis.[1]

  • Weighing: Weigh the dihydrobromide salt inside a fume hood using an anti-static gun to prevent dust dispersal.[1]

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) for biological assays (Stock: 10–50 mM).[1]

    • Alternative: Sterile Water (Freshly prepared only; liable to hydrolysis over time).[1]

  • Dissolution: Vortex vigorously. If the salt is stubborn, sonicate for 30 seconds at ambient temperature.

    • Caution: Do not heat above 40°C to prevent degradation of the ketone linker.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

Neutralization Workflow (Disposal)

Objective: Deactivate the active pharmaceutical ingredient (API) before disposal.[1]

  • Dilution: Dilute waste solution to <1 mM.

  • Alkaline Hydrolysis: Add 1N NaOH to adjust pH to >12.

    • Mechanism:[1][4][9] High pH promotes the degradation of the Mannich base linkage (retro-Mannich reaction) or hydrolysis of the acetyl group, breaking the pharmacophore.[1]

  • Incubation: Let stand for 24 hours.

  • Neutralization: Adjust pH back to 7 with HCl before disposal as chemical waste.

Part 4: Visualization of Safety & Logic

Exposure Response Decision Tree

This diagram outlines the critical decision-making process in the event of accidental exposure.

SafetyResponseStartExposure IncidentTypeIdentify RouteStart->TypeInhalationInhalation (Dust)Type->InhalationSkinDermal ContactType->SkinEvacuateEvacuate to Fresh AirInhalation->EvacuateWashWash 15 min (Soap/Water)Skin->WashSympCheckRespiratory Symptoms?ERCall Emergency (Code Blue)Prepare VentilationSympCheck->ERYes (Dyspnea)MonitorMonitor for 4 HoursSympCheck->MonitorNoEvacuate->SympCheckIrritationSigns of Burn/Absorb?Wash->IrritationIrritation->MonitorNoMedicalSeek Medical Aid(Bring SDS)Irritation->MedicalYes

Caption: Decision logic for acute exposure, prioritizing respiratory support due to potential neuromuscular blockade risks.

Structural Degradation Pathway (Disposal Logic)

Visualizing why alkaline hydrolysis is effective for deactivation.

DegradationCompound4,4'-Bis(piperidinoacetyl)biphenyl(Active Pharmacophore)InterUnstable Free Base(Deprotonation)Compound->InterBasificationNaOH+ NaOH (pH > 12)Breakdown1Retro-Mannich CleavageNaOH->Breakdown1Inter->NaOHBreakdown2Biphenyl Carboxylic Derivatives(Inactive)Breakdown1->Breakdown2PiperidineFree Piperidine(Solvent/Waste)Breakdown1->Piperidine

Caption: Chemical deactivation pathway.[1] High pH destabilizes the molecule, cleaving the toxic amine pharmacophore.

Part 5: References & Authority[13]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Biphenyl Derivatives.[1] Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200. .[1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0).[1] Focus on Bis-cationic salts classification. .

  • Sigma-Aldrich (Merck). Safety Data Sheet for 4,4'-Bis(chloromethyl)biphenyl (Precursor Analogue).[1] Accessed for structural hazard inference.[1] .

  • Paton, W. D., & Zaimis, E. J. (1949). The pharmacological actions of polymethylene bistrimethylammonium salts. (Foundational text on bis-cationic neuromuscular blockade).[1] British Journal of Pharmacology, 4(4), 381–400.

Disclaimer: This guide is a technical synthesis for research purposes. It does not replace a manufacturer-issued SDS. Always treat non-validated salts as high-potency compounds.

Advanced Synthesis & Design of Novel Bis-Quaternary Ammonium Compound Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Synthesis & Application

Executive Summary

Bis-quaternary ammonium compounds (bis-QACs), often referred to as "Gemini" surfactants or bis-onium salts, represent a superior class of amphiphiles compared to their mono-cationic counterparts. Characterized by two hydrophilic cationic head groups linked by a spacer and attached to hydrophobic tails, these compounds exhibit critically lower Critical Micelle Concentrations (CMC), enhanced antimicrobial potency, and unique rheological properties.

This guide moves beyond standard textbook definitions to provide a rigorous technical analysis of the precursors —the chemical building blocks—required to synthesize novel bis-QACs. It focuses on the strategic selection of linkers (spacers) , amine head groups , and alkylating agents , coupled with optimized synthetic protocols based on the Menschutkin reaction.

Architectural Strategy: The Modular Assembly

The synthesis of bis-QACs is a modular exercise. The final molecule's efficacy—whether as a neuromuscular blocking agent (NMBA) or a hospital-grade disinfectant—is dictated by the precise geometric and electronic configuration of three domains:

  • The Spacer (S): The structural "bridge" determining the inter-ionic distance and conformational flexibility.

  • The Head Group (H): The cationic center (usually Nitrogen) responsible for hydrophilicity and target interaction (e.g., membrane disruption).

  • The Tail (T): The hydrophobic moiety driving self-assembly and lipid interaction.

Novel Precursor Classes

While traditional bis-QACs use simple polymethylene chains, modern applications demand functionalized precursors.

DomainTraditional PrecursorsNovel/Advanced Precursors Functionality Target
Spacer 1,2-dibromoethane, 1,6-dibromohexane1,4-bis(chloromethyl)benzene (Rigid) Bis(chloroacetate) esters (Biodegradable) Epichlorohydrin (Hydroxy-functionalized)Rigid spacers improve thermal stability; Ester spacers allow environmental degradation.
Head Trimethylamine, Pyridine4-Pyrrolidinopyridine DABCO (1,4-Diazabicyclo[2.2.2]octane) Pyridoxine (Vitamin B6) derivativesEnhanced nucleophilicity; Biocompatibility; Dual-site functionalization.
Tail 1-Bromododecane (Lauryl bromide)Geranyl bromide Citronellyl bromide Fluorinated alkyl halides Bio-sourced tails; "Sticky" tails for surface persistence.

Synthetic Methodologies & Protocols

The synthesis of bis-QACs predominantly relies on the Menschutkin Reaction , an


 nucleophilic substitution where a tertiary amine attacks an alkyl halide.[1][2]
Workflow Visualization

The following diagram illustrates the two primary synthetic pathways: "Spacer-First" (reacting a diamine with alkyl halides) and "Tail-First" (reacting a tertiary amine with a dihalide spacer).

BisQAC_Synthesis Start Target Bis-QAC Structure PathA Path A: Tail-First (2 equiv. Tertiary Amine + 1 equiv. Dihalide Spacer) Start->PathA Rigid Spacer PathB Path B: Spacer-First (1 equiv. Diamine + 2 equiv. Alkyl Halide) Start->PathB Flexible Spacer Solvent Solvent Selection (Acetonitrile, DMF, Ethanol) PathA->Solvent PathB->Solvent Reaction Menschutkin Reaction (Reflux, 60-90°C, 24-48h) Solvent->Reaction Intermed Transition State (Polar, Charged) Reaction->Intermed SN2 Mechanism Product Crude Bis-QAC Salt Intermed->Product Purify Purification (Recrystallization: EtOH/EtOAc) Product->Purify Final Pure Bis-QAC Purify->Final

Caption: Dual-pathway synthetic workflow for Bis-QACs highlighting the critical decision between "Tail-First" and "Spacer-First" approaches based on target rigidity.

Protocol 1: Synthesis via Dihalide Spacer (Tail-First)

Best for: Creating symmetric gemini surfactants with rigid or functionalized spacers.

Reagents:

  • Precursor A (Amine):

    
    -Dimethyldodecylamine (2.1 equivalents).
    
  • Precursor B (Spacer): 1,4-Bis(chloromethyl)benzene (1.0 equivalent).

  • Solvent: Acetonitrile (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 1,4-bis(chloromethyl)benzene in 30 mL of anhydrous acetonitrile.

  • Addition: Add 21 mmol (5% excess) of

    
    -dimethyldodecylamine dropwise to the stirring solution.
    
  • Reaction: Heat the mixture to reflux (approx. 82°C) under an inert nitrogen atmosphere. Monitor via TLC (Thin Layer Chromatography) or NMR. Reaction time is typically 24–48 hours.

    • Note: The solution often becomes turbid as the bis-QAC salt precipitates (solubility decreases as charge density increases).

  • Isolation: Cool the mixture to room temperature. If the product precipitates, filter under vacuum. If not, evaporate the solvent to 20% volume and add cold ethyl acetate to induce precipitation.

  • Purification (Critical): Recrystallize the crude solid from a hot Ethanol/Acetone (1:5) mixture. This removes unreacted mono-quaternary intermediates.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours to remove hygroscopic solvent residues.

Protocol 2: Synthesis of Biodegradable Ester-Linked Bis-QACs

Best for: Eco-friendly antimicrobial agents.

Precursors:

  • Spacer: Bis(chloroethyl) adipate (synthesized from adipoyl chloride + ethylene chlorohydrin).

  • Head/Tail: Long-chain tertiary amines (e.g.,

    
    -dimethyloctylamine).
    

Key Modification: Avoid protic solvents (like ethanol) which might undergo transesterification. Use Acetone or Ethyl Acetate at moderate temperatures (50°C) to prevent hydrolysis of the ester linkage during quaternization.

Mechanistic Insights & Optimization

The Menschutkin Mechanism

The reaction kinetics follow a second-order rate law:


. However, for bis-QACs, the reaction proceeds in two distinct steps:
  • Formation of the Mono-QAC (intermediate).

  • Formation of the Bis-QAC (final product).

Steric Hindrance: The second quaternization step is often slower due to electrostatic repulsion between the already positive mono-QAC and the incoming amine, and steric bulk.

Menschutkin_Mechanism cluster_factors Kinetic Accelerators R1 Tertiary Amine (Nu:) TS Transition State [Nu...R...X]‡ R1->TS R2 Alkyl Halide (R-X) R2->TS Prod Quaternary Ammonium Salt (R4N+ X-) TS->Prod Inversion of Config. Solvent Polar Aprotic Solvent (Stabilizes TS) Solvent->TS LG Leaving Group Ability (I > Br > Cl) LG->TS

Caption: Mechanistic pathway of the Menschutkin reaction. Polar aprotic solvents stabilize the charge-separated transition state, significantly accelerating the reaction.[1]

Solvent & Leaving Group Selection Table

The choice of precursor halide and solvent dramatically impacts yield and reaction time.

VariableOptionDielectric Constant (

)
Relative RateRecommendation
Leaving Group Iodide (I)-100xFast, but products are light-sensitive and expensive.
Bromide (Br)-50xStandard choice. Good balance of reactivity/stability.
Chloride (Cl)-1xSlow. Requires high temp or iodide catalyst (Finkelstein).
Solvent Acetonitrile37.5HighPreferred. Easy removal, good solubility for reactants.
DMF36.7Very HighHard to remove (high BP). Use only for sluggish reactants.
Acetone20.7ModerateGood for precipitating the product directly.

Characterization & Validation

Trustworthy science requires rigorous validation. A synthesized bis-QAC must be validated for structure and purity.

NMR Spectroscopy ( and )
  • Diagnostic Signal: The "alpha-proton" shift. The protons on the carbon adjacent to the nitrogen (

    
    ) will shift downfield significantly (typically from 
    
    
    
    2.2 ppm in the amine to
    
    
    3.0–3.5 ppm in the QAC).
  • Integration: Confirm the ratio of the "Tail" terminal methyl group (3H) to the "Spacer" protons. For a symmetric bis-QAC, integration should reflect the 2:1 stoichiometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Signature: Bis-QACs often appear as the doubly charged cation

    
     at 
    
    
    
    .
  • Validation: Look for the characteristic loss of one alkyl chain or a Hofmann elimination fragment if the ionization is too "hard."

Counter-ion Exchange (Optional but Recommended)

For biological testing, bromide/iodide counter-ions can be cytotoxic.

  • Protocol: Dissolve the Bis-QAC in methanol and pass through an ion-exchange resin (e.g., Amberlite IRA-400, Cl- form) to swap

    
     for 
    
    
    
    .

References

  • Vereshchagin, A. N., et al. (2021). Novel Phenyl-Based Bis-quaternary Ammonium Compounds as Broad-Spectrum Biocides. ChemistryMedChem. [Link]

  • Zhou, C., & Wang, Y. (2020). Structure-activity relationship of novel bis-quaternary ammonium salts. Journal of Surfactants and Detergents. [Link]

  • Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloidide und der organischen Amine. Zeitschrift für Physikalische Chemie. [Link]

  • Tavano, L., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research. [Link]

  • Zhang, Y., et al. (2019). Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants. Molecules. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4,4'-Bis(piperidinoacetyl)biphenyl Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This technical guide details the optimized synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide , a bis-cationic biphenyl derivative. Compounds of this class are structurally related to hemicholinium-3 and other bis-quaternary ammonium agents, often utilized in pharmacological research as:

  • Neuromuscular Blocking Agents: Investigating cholinergic transmission and ion channel blockade.

  • Antiviral Probes: Biphenyl derivatives have shown utility in inhibiting viral replication (e.g., Hepatitis C NS5A inhibitors) due to their ability to span and interact with dimeric protein targets.

  • Supramolecular Linkers: Used in the construction of metal-organic frameworks (MOFs) or as cross-linking agents in polymer chemistry.

The protocol below prioritizes high purity (>98%) and reproducibility, employing a convergent two-step synthesis followed by a controlled salt formation to ensure the stable dihydrobromide form is isolated.

Chemical Reaction Pathway

The synthesis follows a linear Friedel-Crafts acylation followed by a double nucleophilic substitution (SN2).

SynthesisPath Biphenyl Biphenyl (Starting Material) Inter Intermediate: 4,4'-Bis(bromoacetyl)biphenyl Biphenyl->Inter Biphenyl->Inter Step 1 FreeBase Free Base: 4,4'-Bis(piperidinoacetyl)biphenyl Inter->FreeBase Inter->FreeBase Step 2 Final Target Salt: Dihydrobromide Form FreeBase->Final FreeBase->Final Step 3 R1 1. Bromoacetyl bromide 2. AlCl3 / DCM (0-10°C) R2 Piperidine (4.0 eq) Acetonitrile, RT R3 HBr (48% aq) or HBr in AcOH Recrystallization

Figure 1: Synthetic workflow for 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.

Detailed Experimental Protocol

Safety Pre-requisites
  • Bromoacetyl bromide: Potent lachrymator and corrosive. Handle strictly in a fume hood.

  • Piperidine: Toxic by inhalation and flammable.

  • Aluminum Chloride: Reacts violently with water. Ensure all glassware is flame-dried.

Step 1: Synthesis of 4,4'-Bis(bromoacetyl)biphenyl

This step installs the reactive electrophilic handles on the biphenyl core.

Reagents:

  • Biphenyl (15.4 g, 100 mmol)

  • Bromoacetyl bromide (48.4 g, 240 mmol, 2.4 eq)

  • Aluminum Chloride (AlCl₃) (32.0 g, 240 mmol, 2.4 eq)

  • Dichloromethane (DCM) (Anhydrous, 200 mL)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl₂ or N₂ line).

  • Lewis Acid Activation: Charge the flask with AlCl₃ (32.0 g) and anhydrous DCM (150 mL). Cool the suspension to 0–5°C using an ice/salt bath.

  • Acyl Halide Addition: Add Bromoacetyl bromide (48.4 g) dropwise over 20 minutes, maintaining the temperature below 10°C. Stir for 15 minutes to form the acylium complex.

  • Substrate Addition: Dissolve Biphenyl (15.4 g) in DCM (50 mL) and add this solution dropwise to the reaction mixture over 45 minutes. Critical: The rate of addition controls the exotherm; keep T < 10°C to minimize mono-acylation or ortho-substitution byproducts.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The mixture will turn dark.

  • Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice/HCl (conc. 20 mL) mixture. Stir vigorously until the organic layer separates and the solids break up.

  • Isolation:

    • Separate the organic layer.[1][2][3]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic phases, wash with water (2 x 100 mL), saturated NaHCO₃ (to remove acid traces), and brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: The crude solid is often yellow/brown. Recrystallize from Chloroform/Ethanol or wash rigorously with cold methanol to obtain the product as an off-white solid.

    • Yield Target: ~80-85%

    • Characterization: 1H NMR (CDCl₃) should show a singlet ~4.5 ppm (CH₂Br) and aromatic signals characteristic of para-substitution (AA'BB' system).

Step 2: Amination with Piperidine

This step displaces the bromide with the piperidine moiety.

Reagents:

  • 4,4'-Bis(bromoacetyl)biphenyl (Step 1 Product) (10.0 g, 25 mmol)

  • Piperidine (8.5 g, 100 mmol, 4.0 eq)

  • Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol) - Optional acid scavenger if excess piperidine is not desired.

  • Acetonitrile (ACN) (150 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend the bis-bromo ketone (10.0 g) in Acetonitrile (150 mL).

  • Amine Addition: Add Piperidine (8.5 g) dropwise at RT. The reaction is exothermic; a water bath may be used to maintain RT.

  • Reaction: Stir the mixture at RT for 4–6 hours.

    • Note: Heating to reflux is possible but increases the risk of dimerization or side reactions. RT is usually sufficient for alpha-bromo ketones.

  • Monitoring: Check by TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high Rf) should disappear.

  • Workup (Free Base Isolation):

    • Evaporate the Acetonitrile under reduced pressure.

    • Resuspend the residue in DCM (100 mL) and Water (100 mL).

    • Separate the organic layer and wash with Water (2 x 50 mL) to remove piperidine hydrobromide salts and excess piperidine.

    • Dry over Na₂SO₄ and concentrate to give the crude 4,4'-Bis(piperidinoacetyl)biphenyl as a waxy solid or oil.

Step 3: Salt Formation (Dihydrobromide)

Converting the free base to the stable, water-soluble dihydrobromide salt.

Reagents:

  • Crude Free Base (from Step 2)

  • Hydrobromic Acid (48% aq. or 33% in Acetic Acid)

  • Ethanol (Absolute) and Diethyl Ether

Procedure:

  • Dissolution: Dissolve the crude free base in a minimum amount of warm Ethanol (approx. 50-80 mL).

  • Acidification: Cool the solution to 0°C. Add HBr solution dropwise with stirring until the pH reaches ~3.

  • Precipitation:

    • If using HBr/Acetic acid, the salt may precipitate immediately.

    • If using aqueous HBr, you may need to add Diethyl Ether (slowly) to induce crystallization.

  • Recrystallization: Filter the crude salt. Recrystallize from Ethanol/Water (9:1) or Methanol/Ether to obtain high-purity crystals.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 24 hours to remove solvent traces.

QC and Validation Parameters

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR (D₂O or DMSO-d₆)
Counterion 22–25% w/w BromideTitration (AgNO₃)
Solubility Soluble in Water, DMSOVisual

Key NMR Signals (DMSO-d₆):

  • Aromatic: ~7.8–8.1 ppm (m, 8H, Biphenyl protons).

  • Methylene (Linker): ~4.8–5.0 ppm (s, 4H, CO-CH₂-N).

  • Piperidine Ring: ~3.0–3.5 ppm (m, 8H, N-CH₂), ~1.4–1.9 ppm (m, 12H, C-CH₂-C).

Troubleshooting Guide

  • Low Yield in Step 1: Ensure AlCl₃ is fresh and yellow/green, not white (hydrolyzed). Maintain strictly anhydrous conditions.

  • Colored Impurities in Final Product: Alpha-amino ketones can oxidize. Perform Step 2 and 3 under Nitrogen atmosphere. If the salt is yellow, recrystallize with a small amount of activated charcoal in ethanol.

  • Oiling out during Salt Formation: This indicates trapped solvent or impurities. Triturate the oil with fresh Diethyl Ether or Acetone and scratch the glass to induce nucleation.

References

  • Friedel-Crafts Acylation of Biphenyl

    • Guo, Z., et al. (2023).[4] Preparation of Insoluble Bis(2-bromoacetyl)biphenyl via a Photoultrasound Enhanced Continuous Flow Reaction. Industrial & Engineering Chemistry Research.

    • ChemicalBook Protocol: Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl using AlCl3/DCM.

  • Amination of Alpha-Bromo Ketones

    • Wan, Y., et al. (2015). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. PMC PubMed Central. (Demonstrates piperidine substitution on biphenyl-bromide linkers).

    • Arora, S. (2010). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. (General protocols for biphenyl acetic acid derivatives).

  • General Salt Formation Protocols

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for HBr salt crystallization).

Sources

In vitro cholinergic receptor binding assays using biphenyl ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Cholinergic Receptor Binding Assays Using Biphenyl Ligands

For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Biphenyl Ligands at Cholinergic Receptors

This guide provides a comprehensive framework for the in vitro characterization of biphenyl ligands targeting muscarinic and nicotinic cholinergic receptors. Moving beyond a simple recitation of steps, we delve into the rationale behind experimental design, offer detailed, field-tested protocols, and provide a robust methodology for data analysis and interpretation. Our focus is on establishing self-validating assays that ensure the generation of reliable and reproducible data for your drug discovery program.

Foundational Principles: Understanding the Cholinergic Target and the Binding Assay

The cholinergic system, comprising muscarinic (M1-M5) and nicotinic (nACh) receptors, is integral to a vast array of physiological processes in both the central and peripheral nervous systems. This makes its components critical targets for therapeutic intervention in conditions ranging from Alzheimer's disease and schizophrenia to chronic pain and inflammation.[1][2] Biphenyl compounds represent a versatile chemical scaffold that can be engineered to act as agonists, antagonists, or allosteric modulators at these receptors.[3][4]

Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its target receptor.[5][6] These assays are governed by the Law of Mass Action , which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).

The primary outputs of these assays are:

  • Affinity (Kd): The equilibrium dissociation constant, representing the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Kd signifies higher binding affinity.[5][7]

  • Receptor Density (Bmax): The maximum number of binding sites in the preparation.[5][6]

  • Inhibition Constant (Ki): For an unlabeled test compound (like a biphenyl ligand), the Ki is its equilibrium dissociation constant. It is determined indirectly in a competitive assay by measuring the compound's ability to displace a known radioligand.[8] The Ki is calculated from the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation :[7][8]

    Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A critical aspect of any binding assay is distinguishing specific binding (the ligand binding to the target receptor) from non-specific binding (the ligand adhering to other components like the filter, plasticware, or lipids).[7][9] This is achieved by running a parallel experiment in the presence of a high concentration of an unlabeled ligand known to saturate the target receptors, thereby revealing only the non-specific component.

Orthosteric vs. Allosteric Interactions

Biphenyl ligands may interact with cholinergic receptors in two distinct ways. Understanding this is crucial for correct assay design and data interpretation.

  • Orthosteric Ligands: Bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh). They compete directly with other orthosteric ligands.

  • Allosteric Modulators: Bind to a topographically distinct site on the receptor.[2][3] They do not compete directly with orthosteric ligands but instead modify the receptor's conformation, which can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the endogenous ligand.[1][4][10]

cluster_0 Orthosteric (Competitive) Binding cluster_1 Allosteric Modulation Receptor_O Receptor Orthosteric Site ACh ACh ACh->Receptor_O:f1 Binds Biphenyl_O Biphenyl (Competitor) Biphenyl_O->Receptor_O:f1 Competes for same site Receptor_A Receptor Orthosteric Site Allosteric Site ACh_A ACh ACh_A->Receptor_A:f1 Binds Biphenyl_A Biphenyl (Modulator) Biphenyl_A->Receptor_A:f2 Binds to distinct site Biphenyl_A->Receptor_A:f1 Modulates ACh Affinity

Fig. 1: Orthosteric vs. Allosteric Ligand Binding.

Selecting the Appropriate Assay Format

Two primary radioligand-based formats are used for receptor binding: filtration assays and scintillation proximity assays (SPA).[9] While non-radioactive methods are emerging, radioligand binding remains the benchmark for its sensitivity and robustness.[6][11][12]

FeatureFiltration AssayScintillation Proximity Assay (SPA)
Principle Physical separation of receptor-bound radioligand from free radioligand via vacuum filtration through glass fiber filters.[13][14]Homogeneous "mix-and-measure" format. Radioligand binding to a receptor-coated scintillant bead brings the radioisotope into proximity, stimulating light emission.[15][16][17]
Advantages Gold standard, highly robust, applicable to any receptor source.[14]No separation step, easily automated for high-throughput screening (HTS), lower radioactive waste.[16]
Disadvantages Labor-intensive, requires wash steps that can disrupt low-affinity interactions, generates more radioactive waste.Potential for compound interference (color quenching, light scatter), requires receptor immobilization onto beads.[16]
Best For Low-to-medium throughput, detailed pharmacological characterization, validating hits from HTS.High-throughput screening (HTS) of large compound libraries, kinetic studies.

Protocol I: Filtration-Based Competitive Binding Assay

This protocol details the steps to determine the binding affinity (Ki) of a test biphenyl compound for a specific cholinergic receptor subtype (e.g., human M1 muscarinic receptor).

Assay Design and Optimization (The Self-Validating System)

Before initiating the main experiment, key parameters must be optimized to ensure data integrity:

  • Receptor Concentration: Use the lowest concentration of receptor preparation that gives a robust signal-to-noise ratio. This is critical to avoid ligand depletion, where a significant fraction of the added radioligand binds, violating the assumptions of the Cheng-Prusoff equation. A common rule is to ensure that less than 10% of the total radioligand is bound.[9]

  • Incubation Time & Temperature: Determine the time required to reach binding equilibrium by measuring specific binding at multiple time points. Assays are often run at room temperature or 37°C.[13]

  • Radioligand Concentration: For competitive binding, use a concentration of radioligand at or below its Kd value. This maximizes the assay's sensitivity to competitive displacement.[9]

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Prepare Reagents: - Assay Buffer - Radioligand Stock - Biphenyl Compound Plate P2 Prepare Receptor Source: (e.g., Thaw CHO-M1 cell membranes) P1->P2 A1 Pipette Reagents into 96-well Plate: Buffer, Compound, Radioligand P2->A1 A2 Add Receptor Membranes to initiate binding A1->A2 A3 Incubate to Equilibrium (e.g., 60 min at RT) A2->A3 S2 Rapidly Harvest Plate Contents onto Filter Mat via Vacuum A3->S2 S1 Pre-soak Filter Mat (e.g., with 0.5% PEI) S1->S2 S3 Wash Filters with Ice-Cold Buffer S2->S3 S4 Dry Filter Mat S3->S4 S5 Add Scintillation Cocktail & Seal Plate S4->S5 S6 Count Radioactivity (CPM) in Scintillation Counter S5->S6 D1 Calculate Specific Binding (Total - Non-Specific) S6->D1 D2 Plot % Specific Binding vs. log[Biphenyl Compound] D1->D2 D3 Non-linear Regression to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Fig. 2: Workflow for a Filtration-Based Receptor Binding Assay.
Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human cholinergic receptor of interest (e.g., CHO-hM1 cells).

  • Radioligand: e.g., [³H]N-methylscopolamine ([³H]NMS) for muscarinic receptors or [¹²⁵I]Epibatidine for nicotinic receptors. Select a radioligand with high specific activity (>20 Ci/mmol for ³H).[13]

  • Test Compound: Biphenyl ligand of interest, dissolved in 100% DMSO.

  • Non-specific Binding (NSB) Determinator: A known, high-affinity unlabeled ligand for the target receptor (e.g., Atropine for muscarinic receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C).[13]

  • Coating Solution: 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filters.[13]

  • Scintillation Fluid: Appropriate for your counter.

  • Equipment: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Protocol
  • Plate Preparation: Pre-treat the filter plate by soaking with 0.5% PEI for 30-60 minutes at 4°C. Aspirate the PEI solution immediately before harvesting.[13]

  • Assay Plate Setup (in a 96-well round-bottom plate): Prepare wells in triplicate for each condition.

    • Total Binding (TB): 25 µL Assay Buffer + 25 µL Radioligand + 50 µL vehicle (DMSO diluted in buffer).

    • Non-Specific Binding (NSB): 25 µL NSB Determinator (e.g., 10 µM final Atropine) + 25 µL Radioligand + 50 µL vehicle.

    • Test Compound: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL of serially diluted biphenyl compound.

  • Initiate Reaction: Add 100 µL of the diluted receptor membrane preparation to all wells to start the binding reaction (Final Volume = 200 µL).

  • Incubation: Incubate the plate for the pre-determined time and temperature (e.g., 60 minutes at room temperature with gentle shaking). Equilibrium is temperature and time-dependent.[13]

  • Harvesting: Terminate the assay by rapidly filtering the contents of the plate through the pre-treated filter mat using a cell harvester.[13][14]

  • Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand. The number of washes should be optimized.[13]

  • Counting: Dry the filter mat completely. Add scintillation fluid to each well of a corresponding 96-well counting plate, place the filter mat inside, and count the radioactivity (Counts Per Minute, CPM) in a scintillation counter.

Data Analysis
  • Average the CPM values for each triplicate.

  • Calculate Specific Binding for the radioligand: Average TB CPM - Average NSB CPM.

  • For each concentration of the biphenyl compound, calculate the Percent Inhibition : 100 * (1 - ((Sample CPM - NSB CPM) / (TB CPM - NSB CPM))).

  • Plot Percent Inhibition versus the log concentration of the biphenyl compound.

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[7]

  • Calculate the Ki value using the Cheng-Prusoff equation.[7][8]

Protocol II: Scintillation Proximity Assay (SPA)

This protocol outlines a homogeneous assay format suitable for higher throughput.

Materials and Reagents
  • Receptor Source & Ligands: As per the filtration assay.

  • SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT beads are commonly used for membrane preparations. The glycosylated receptors in the membrane bind to the WGA on the beads.[16]

  • Assay Plates: 96- or 384-well clear bottom, white-walled plates.

  • Equipment: Microplate scintillation counter (e.g., TopCount or MicroBeta).

Step-by-Step Protocol
  • Receptor-Bead Coupling: In a microcentrifuge tube, mix the receptor membranes with an optimized amount of WGA SPA beads in Assay Buffer. Incubate for 1-2 hours at 4°C with gentle mixing to allow the receptors to couple to the beads.

  • Assay Plate Setup: To each well of the microplate, add in the following order:

    • Assay Buffer.

    • Biphenyl compound dilution, NSB determinator, or vehicle.

    • Radioligand.

  • Initiate Reaction: Add the pre-coupled receptor-bead slurry to all wells.

  • Incubation: Seal the plate and incubate to equilibrium. Unlike filtration assays, SPA must reach equilibrium before counting, which may require longer incubation times.[16]

  • Counting: Centrifuge the plate briefly to ensure beads settle to the bottom. Count the plate directly in a microplate scintillation counter. No separation or washing is required.[15]

Data Analysis

Data analysis is identical to the filtration assay method described in section 3.4.

Interpreting Your Results

The output of these assays provides a quantitative measure of your biphenyl ligand's interaction with the target receptor.

ParameterInterpretationExample
Ki Value A measure of binding affinity. The lower the Ki, the higher the affinity of the compound for the receptor.A biphenyl ligand with a Ki of 5 nM has a higher affinity for the M1 receptor than a ligand with a Ki of 500 nM.
Selectivity By testing the ligand against a panel of cholinergic receptor subtypes (M1-M5, various nAChRs), a selectivity profile can be established.A compound with a Ki of 10 nM for M1 and >10,000 nM for M2-M5 is considered highly selective for the M1 subtype.
Hill Slope (nH) Derived from the curve fit of the competition data. A slope of ~1.0 suggests the ligand binds in a simple, competitive manner to a single site. A slope significantly different from 1.0 may indicate complex binding phenomena, such as allosterism or binding to multiple receptor sites.[8]A Hill slope of 0.7 might suggest negative cooperativity or multiple binding sites, warranting further investigation.

Sample Data Summary:

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)Hill Slope (nH)
Biphenyl-XHuman M1[³H]NMS15.27.8-0.98
Biphenyl-XHuman M2[³H]NMS1250640-1.01
Biphenyl-YHuman α4β2 nAChR[¹²⁵I]Epibatidine8.94.1-1.5*

*A Hill slope deviating from -1.0, like that for Biphenyl-Y, could suggest a more complex interaction, such as allosteric modulation, that requires further functional assays to confirm.

References

  • Protein-nucleic acid (receptor-ligand) binding detection techniques. Government of Canada.[Link]

  • Competitive Binding Data with One Class of Receptors. University of Nebraska Medical Center.[Link]

  • A non-radioactive receptor assay for snake venom postsynaptic neurotoxins. PubMed.[Link]

  • Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.[Link]

  • Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. PubMed.[Link]

  • Analyzing Radioligand Binding Data. GraphPad.[Link]

  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate.[Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate.[Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed.[Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed.[Link]

  • MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor. bioRxiv.[Link]

  • Scintillation proximity assay. Wikipedia.[Link]

  • Radioligand Binding Assay. Creative Bioarray.[Link]

  • Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors. PubMed.[Link]

  • Equation: Kinetics of competitive binding. GraphPad Prism 10 Curve Fitting Guide.[Link]

  • Calculating Receptor Number From Binding Experiments Using Same Compound as Radioligand and Competitor. PubMed.[Link]

  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate.[Link]

  • Designing Hybrids Targeting the Cholinergic System by Modulating the Muscarinic and Nicotinic Receptors: A Concept to Treat Alzheimer's Disease. MDPI.[Link]

  • Radioligand Binding Assays. Gifford Bioscience.[Link]

  • Positive Allosteric Modulation of Cholinergic Receptors Improves Spatial Learning after Cortical Contusion Injury in Mice. PubMed.[Link]

  • Radioligand binding methods: practical guide and tips. PubMed.[Link]

  • Radioligand Binding Assay. Springer Nature Experiments.[Link]

  • Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Springer Nature Experiments.[Link]

  • Allosteric Modulation of Muscarinic Acetylcholine Receptors. PMC.[Link]

  • Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. PubMed.[Link]

  • Allosteric Modulation of Muscarinic Acetylcholine Receptors. PMC.[Link]

  • Allosteric modulation of cholinergic system: Potential approach to treating cognitive deficits of schizophrenia. Baishideng Publishing Group.[Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC.[Link]

  • Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. MDPI.[Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI.[Link]

  • In vitro receptor binding assays. ResearchGate.[Link]

  • Current Advances in Allosteric Modulation of Muscarinic Receptors. PMC.[Link]

  • Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution. Pharmaguideline.[Link]

  • Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines. PLOS One.[Link]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 4,4'-Bis(piperidinoacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the recrystallization of 4,4'-Bis(piperidinoacetyl)biphenyl. The protocol emphasizes a structured, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach, moving from theoretical solvent property prediction to systematic experimental screening. This guide is designed to be a self-validating system, enabling the user to logically determine the ideal recrystallization conditions for this and structurally related compounds.

Introduction: The Challenge of Purifying Symmetrical Biphenyl Derivatives

4,4'-Bis(piperidinoacetyl)biphenyl is a symmetrical molecule featuring a nonpolar biphenyl core flanked by two polar piperidinoacetyl groups. This amphipathic nature presents a unique challenge for purification by recrystallization, as the ideal solvent must exhibit a specific solubility profile: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. The selection of an appropriate solvent is paramount to achieving high purity and crystalline solid, which are critical for downstream applications in pharmaceutical development.

This guide will walk you through a systematic approach to solvent selection, grounded in the fundamental principles of solubility and crystallization.

Pre-screening Analysis: Predicting Solvent Compatibility

A foundational principle in solvent selection is "like dissolves like"[1]. The structure of 4,4'-Bis(piperidinoacetyl)biphenyl contains both nonpolar (biphenyl) and polar (acetyl and piperidino) moieties. This suggests that solvents of intermediate polarity are likely to be good candidates.

Structural Breakdown and Polarity Contribution:

  • Biphenyl Core: A large, nonpolar aromatic system. This part of the molecule will favor dissolution in nonpolar aromatic solvents (e.g., toluene) or other nonpolar solvents.

  • Carbonyl Groups (Ketones): The two acetyl groups introduce significant polarity and hydrogen bond accepting capabilities. This functionality suggests solubility in polar aprotic solvents like acetone or ethyl acetate.

  • Piperidine Rings: These saturated heterocyclic amines are basic and contribute to the molecule's polarity. They can act as hydrogen bond acceptors.

Based on this analysis, we can hypothesize that single solvents of intermediate polarity or a binary solvent system (a "good" solvent and a "poor" solvent) will be most effective.

Experimental Protocol: Systematic Solvent Screening

A systematic experimental screening is the most reliable method for identifying the optimal recrystallization solvent. This process involves testing the solubility of the crude 4,4'-Bis(piperidinoacetyl)biphenyl in a range of solvents with varying polarities at both room temperature and elevated temperatures.

Materials and Equipment
  • Crude 4,4'-Bis(piperidinoacetyl)biphenyl

  • A selection of solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Single Solvent Screening Protocol
  • Preparation: Place a small, consistent amount of the crude compound (e.g., 10-20 mg) into a series of labeled test tubes.

  • Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a single solvent from Table 1. Vortex the mixture at room temperature and observe the solubility.

  • Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent. Observe the solubility. An ideal solvent will completely dissolve the compound at an elevated temperature[2].

  • Cooling and Crystallization: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe for the formation of crystals.

  • Evaluation: An ideal single solvent will exhibit poor solubility at room temperature, complete solubility at its boiling point, and will yield a significant amount of crystalline precipitate upon cooling.

Table 1: Candidate Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
HexaneNonpolar69Good as an anti-solvent.
TolueneNonpolar (Aromatic)111May dissolve the biphenyl core.
Ethyl AcetateIntermediate77Often effective for compounds with ester or ketone groups[3].
AcetoneIntermediate56Good for dissolving ketones.
IsopropanolPolar Protic82A common solvent for biphenyl derivatives[2].
EthanolPolar Protic78Similar to isopropanol, can be effective[4].
AcetonitrilePolar Aprotic82Can be effective for aromatic compounds[4].
WaterHighly Polar100Unlikely to be a good single solvent, but can be used as an anti-solvent.
Binary Solvent System Screening Protocol

If no single solvent provides the desired solubility profile, a binary solvent system (a solvent pair) is the next logical step. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble or sparingly soluble.

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

Diagram 1: Logical Flow for Solvent Selection

Solvent_Selection_Workflow Start Start: Crude Compound Analyze Analyze Molecular Structure & Polarity Start->Analyze SingleSolvent Screen Single Solvents (Varying Polarity) Analyze->SingleSolvent EvaluateSingle Evaluate Solubility Profile: Hot vs. Cold SingleSolvent->EvaluateSingle IdealSingle Ideal Single Solvent Found EvaluateSingle->IdealSingle Yes BinarySolvent Screen Binary Solvent Systems (Solvent/Anti-Solvent) EvaluateSingle->BinarySolvent No Optimize Optimize Recrystallization Protocol IdealSingle->Optimize EvaluateBinary Evaluate Crystallization Upon Cooling BinarySolvent->EvaluateBinary EvaluateBinary->SingleSolvent No, Re-evaluate IdealBinary Ideal Binary System Found EvaluateBinary->IdealBinary Yes IdealBinary->Optimize End End: Pure Crystalline Product Optimize->End

Caption: Workflow for systematic solvent selection.

Detailed Recrystallization Protocol

Once an appropriate solvent or solvent system has been identified, the following protocol can be used for the bulk purification of 4,4'-Bis(piperidinoacetyl)biphenyl.

  • Dissolution: In an Erlenmeyer flask, add the crude 4,4'-Bis(piperidinoacetyl)biphenyl and the chosen solvent (or "good" solvent of a binary pair). Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • (Optional) Decoloration: If the solution is colored due to impurities, add a small amount of activated charcoal (1-2% of the solute weight) to the hot solution and swirl for a few minutes[2].

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation[2].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor[2].

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Diagram 2: Recrystallization Process

Recrystallization_Process Dissolve 1. Dissolve Crude Product in Minimum Hot Solvent Charcoal 2. (Optional) Add Activated Charcoal for Decolorization Dissolve->Charcoal HotFilter 3. Hot Filtration to Remove Impurities Charcoal->HotFilter Cool 4. Slow Cooling to Induce Crystallization HotFilter->Cool Isolate 5. Isolate Crystals by Vacuum Filtration Cool->Isolate Wash 6. Wash Crystals with Cold Solvent Isolate->Wash Dry 7. Dry Purified Crystals Wash->Dry

Caption: Step-by-step recrystallization workflow.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try adding more solvent or reheating the solution and allowing it to cool more slowly. Seeding with a pure crystal can also induce crystallization[2].

  • Poor Crystal Yield: If the yield is low, it may be because too much solvent was used or the compound is still significantly soluble in the cold solvent. The mother liquor can be concentrated and cooled again to recover more product.

  • No Crystals Form: If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or add an anti-solvent. Scratching the inside of the flask with a glass rod at the liquid-air interface can also sometimes initiate crystallization.

Conclusion

The selection of an appropriate solvent is a critical step in the successful purification of 4,4'-Bis(piperidinoacetyl)biphenyl by recrystallization. By following a systematic approach that combines theoretical prediction with experimental screening, researchers can efficiently identify an optimal solvent system. This protocol provides a robust framework for achieving high purity and yield, which is essential for the advancement of research and development in the pharmaceutical industry.

References

  • Benchchem. (n.d.). Biphenyl Sulfonamide Crystallization. Technical Support Center.
  • Google Patents. (1994). EP0606065A1 - Method for the preparation of biphenyl derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Unknown. (n.d.). Recrystallization.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Dihydrobromide Salt Hygroscopicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with handling hygroscopic dihydrobromide salts. The inherent property of these salts to readily absorb moisture from the atmosphere can significantly impact experimental accuracy, product stability, and overall research outcomes.[1][2] This guide offers in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your work.

Understanding the "Why": The Science Behind Dihydrobromide Salt Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment.[3] In the case of dihydrobromide salts, this phenomenon is often attributed to the strong ionic character and the presence of bromide ions, which can form hydrogen bonds with water. The absorbed moisture can lead to a cascade of undesirable effects, including:

  • Physical Changes: Caking, clumping, and deliquescence (dissolving in the absorbed water) can alter the physical properties of the salt, making accurate weighing and handling difficult.[4][5]

  • Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, compromising the chemical integrity and potency of the active pharmaceutical ingredient (API).[2][6]

  • Inaccurate Measurements: Water absorption increases the mass of the sample, leading to significant errors in weighing and subsequent solution preparation.[1] This directly impacts the accuracy of assays and the reproducibility of experiments.

  • Altered Dissolution and Bioavailability: Changes in the physical form and water content can affect the dissolution rate of the drug, potentially impacting its bioavailability.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with hygroscopic dihydrobromide salts.

Q1: My dihydrobromide salt has formed clumps. Can I still use it?

A1: Clumping is a clear indicator of moisture absorption.[4] While the material may still be chemically intact, its heterogeneity makes it impossible to weigh accurately for sensitive applications. It is strongly recommended to first determine the water content using a validated method like Karl Fischer titration before proceeding.[7][8] For non-critical applications, you might be able to dry the material under vacuum, but this may not be suitable for all compounds and could potentially alter the crystalline form.

Q2: How can I accurately weigh a hygroscopic dihydrobromide salt?

A2: Accurate weighing of hygroscopic materials requires a controlled environment to minimize moisture uptake. The gold standard is to use a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity.[9][10][11] If a glovebox is unavailable, a glove bag can be a more accessible alternative.[12] For less sensitive applications, work quickly and use a weighing vessel with a small opening to reduce exposure to ambient air.

Q3: What is the ideal storage condition for a hygroscopic dihydrobromide salt?

A3: The primary goal is to protect the salt from atmospheric moisture.[13][14] The best practice is to store the material in a tightly sealed container, preferably with a secondary seal like parafilm.[15] This container should then be placed inside a desiccator containing a suitable desiccant, such as silica gel or molecular sieves.[16] For long-term storage, consider placing the sealed container in a controlled low-humidity environment, such as a dry cabinet.[4]

Q4: How do I know the exact water content of my dihydrobromide salt?

A4: The most accurate and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[17][18][19] This technique is specific to water and can provide precise measurements.[20] Both volumetric and coulometric KF titration methods are available, with the choice depending on the expected water content.[21]

Q5: Can I use "loss on drying" (LOD) to determine the water content?

A5: While Loss on Drying (LOD) is a common method for determining the amount of volatile matter in a sample, it is not specific to water.[7] For dihydrobromide salts, LOD can be misleading as it may also measure the loss of other volatile components or even cause decomposition at elevated temperatures. Karl Fischer titration is the preferred method for accurate water content determination.[8]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to identifying and resolving common problems encountered during the handling of hygroscopic dihydrobromide salts.

Problem 1: Inaccurate and Inconsistent Weighing
  • Symptom: Difficulty obtaining a stable reading on the analytical balance; weight continuously increases.

  • Root Cause: Rapid absorption of atmospheric moisture by the sample upon exposure to ambient air.

  • Solution Workflow:

    G A Problem: Inaccurate Weighing F Decision: Is Accuracy Critical? A->F B Immediate Action: Minimize Exposure Time E Verification: Re-weigh a Small Portion B->E C Controlled Environment: Glovebox or Glove Bag C->B D Alternative: Rapid Weighing Technique D->B G Yes: Use Controlled Environment Protocol F->G Yes H No: Proceed with Caution, Note Potential Error F->H No G->C H->D

    A workflow for addressing weighing inaccuracies.

    Detailed Steps:

    • Minimize Exposure: Only open the primary container for the shortest possible time. Have all necessary tools and secondary containers ready before opening.[12]

    • Use a Controlled Environment: For critical applications, weighing must be performed inside a glovebox with a humidity-controlled, inert atmosphere.[22][23] This provides the most reliable protection against moisture absorption.

    • Rapid Weighing Technique (for less critical applications):

      • Use a weighing boat or vial with a narrow opening.

      • Tare the weighing vessel.

      • Quickly add an approximate amount of the salt.

      • Record the weight as quickly as possible once the reading stabilizes.

      • Understand that this method introduces a degree of error.

Problem 2: Physical State Changes (Caking, Clumping, Deliquescence)
  • Symptom: The free-flowing powder has become a solid mass or a semi-liquid.

  • Root Cause: Significant moisture absorption, leading to the dissolution of the salt in the absorbed water.[3]

  • Solution Strategy:

Step Action Rationale
1. Assessment Visually inspect the material. Determine the extent of the physical change.To understand if the material is salvageable for any application.
2. Quantification Perform Karl Fischer titration on a representative sample.[8]To determine the exact water content and assess the degree of hygroscopicity.
3. Remediation (with caution) For caked material, gentle grinding in a low-humidity environment (glovebox) may break up clumps. Drying under vacuum at a low temperature may remove some absorbed water.To attempt to restore the physical properties. Caution: This may not be suitable for all compounds and could induce phase changes.
4. Prevention Review and improve storage conditions. Ensure containers are tightly sealed and stored in a desiccator or dry cabinet.[4][16]To prevent future occurrences of moisture absorption.
Problem 3: Inconsistent Experimental Results and Poor Reproducibility
  • Symptom: High variability in assay results, reaction yields, or other experimental outcomes.

  • Root Cause: Inaccurate quantification of the dihydrobromide salt due to unaccounted-for water content, leading to incorrect concentrations in solutions.[1]

  • Troubleshooting Logic:

    G A Inconsistent Experimental Results B Hypothesis: Inaccurate Analyte Concentration A->B C Investigation: Determine Water Content (Karl Fischer) B->C D Correction: Adjust Sample Weight Based on Water Content C->D E Validation: Repeat Experiment with Corrected Weight D->E F Preventative Action: Standardize Handling Protocol E->F

    A logical approach to troubleshooting inconsistent results.

    Corrective Action:

    • Determine Water Content: Use Karl Fischer titration to find the percentage of water in your current batch of dihydrobromide salt.[17][19]

    • Calculate Corrected Mass: Adjust the mass of the salt to be weighed to account for the water content.

      • Corrected Mass = (Desired Mass of Anhydrous Salt) / (1 - (Water Content % / 100))

    • Implement Standardized Handling: Ensure all personnel follow a strict protocol for handling the hygroscopic salt to maintain consistency across all experiments.

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Dihydrobromide Salt Using a Glovebox

Objective: To accurately weigh a hygroscopic dihydrobromide salt while minimizing moisture absorption.

Materials:

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon) and a humidity sensor

  • Analytical balance (placed inside the glovebox)

  • Spatulas and other necessary tools

  • Primary container of the dihydrobromide salt

  • Tared receiving vessel (e.g., vial, flask)

Procedure:

  • Prepare the Glovebox: Ensure the glovebox atmosphere is stable with a low relative humidity (ideally <10% RH).[24][25]

  • Transfer Materials: Introduce the sealed primary container, weighing vessel, and all necessary tools into the glovebox antechamber.

  • Purge the Antechamber: Follow the glovebox manufacturer's instructions for purging the antechamber to remove ambient air and moisture.

  • Equilibrate: Move the materials into the main chamber and allow them to equilibrate with the glovebox atmosphere for at least 30 minutes. This is especially important for the analytical balance to stabilize.

  • Perform Weighing:

    • Place the tared receiving vessel on the analytical balance.

    • Carefully open the primary container of the dihydrobromide salt.

    • Using a clean spatula, transfer the desired amount of the salt to the receiving vessel.

    • Record the final weight.

  • Seal Containers: Tightly seal both the primary container and the receiving vessel before removing them from the glovebox.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of a dihydrobromide salt.

Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.[26]

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component)

  • Anhydrous methanol or other suitable solvent

  • Water standard for titer determination

  • Hygroscopic dihydrobromide salt sample

  • Airtight syringe or weighing boat for sample introduction

Procedure:

  • Titer Determination:

    • Add the appropriate solvent to the titration vessel.

    • Titrate the solvent to a stable, dry endpoint with the Karl Fischer reagent.

    • Accurately add a known amount of water standard to the vessel.

    • Titrate to the endpoint. The titrator will calculate the titer of the reagent (mg H₂O / mL reagent). Repeat for accuracy.

  • Sample Analysis:

    • Ensure the titration vessel is at a stable, dry endpoint.

    • Accurately weigh the dihydrobromide salt sample. For hygroscopic samples, this should be done in a controlled environment if possible, or very quickly.[21]

    • Quickly and carefully introduce the sample into the titration vessel.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculation:

    • The instrument will use the volume of titrant consumed and the predetermined titer to calculate the amount of water in the sample.

    • The water content is typically expressed as a percentage (% w/w).

Conclusion

Successfully working with hygroscopic dihydrobromide salts hinges on a thorough understanding of their properties and the implementation of meticulous handling and storage procedures. By controlling the experimental environment, accurately quantifying water content, and adhering to standardized protocols, researchers can mitigate the risks associated with hygroscopicity, thereby ensuring the accuracy, reproducibility, and integrity of their scientific endeavors.

References

  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. [Link]

  • LANSTEP. (2024, January 9). Optimizing Pharma Production: The Role of Humidity Control. [Link]

  • Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. [Link]

  • ECH Scientific Limited. Working with Gloveboxes. [Link]

  • ResearchGate. Water determination. [Link]

  • ResearchGate. (2023, March 22). How to handle an environmentally sensitive material without using a glove box?[Link]

  • Jacomex. Humidity Controlled Glove Box. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • Polar Lab Projects. (2025, May 2). Temperature Controlled Solutions for Sensitive Materials. [Link]

  • Kardex. Automated Storage & Retrival Solutions for the Chemical Industry. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. [Link]

  • SMTDryBoxes. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • Safeguard Self Storage. (2025, January 9). Beyond the Lab: How Self-Storage Ensures Safety for Chemical Materials. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Tournaire. What are the best practices for storing and handling sensitive materials?[Link]

  • mulksgrp. (2025, February 10). What do we need a glovebox for?[Link]

  • SOLIDS & RECYCLING-TECHNIK. Glovebox for toxic and hygroscopic raw materials. [Link]

  • Applied Technical Services. Karl Fischer Testing. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • LabRepCo. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • DOI. (2026, January 22). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. [Link]

  • Digital Commons @ USF - University of South Florida. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Sciencemadness Wiki. (2019, April 17). Karl Fischer titration. [Link]

  • ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. [Link]

  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges. [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • SciSpace. (2017, August 1). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. [Link]

  • Springer. (2025, August 6). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. [Link]

  • CrystEngComm. (2025, January 14). influence on the in vitro dissolution behavior and food effect. [Link]

  • CrystEngComm (RSC Publishing). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. [Link]

  • LinkedIn. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.[Link]

  • ResearchGate. (2026, January 29). Reducing the Hygroscopicity of the Anti-Tuberculosis Drug ( S , S )-Ethambutol Using Multicomponent Crystal Forms | Request PDF. [Link]

  • Moravek. Common API Mistakes and How To Avoid Them. [Link]

  • ACP. (2022, October 19). Hygroscopicity and CCN potential of DMS-derived aerosol particles. [Link]

  • MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]

Sources

Technical Support Center: Purification of Bis-Piperidine Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: BPB-PUR-001 Subject: Troubleshooting Chromatography, Crystallization, and Impurity Scavenging

Introduction

Welcome to the Technical Support Center. You are likely working with molecules structurally similar to Daclatasvir or Pibrentasvir —lipophilic biphenyl cores flanked by highly basic piperidine moieties.

This specific structural class presents a unique "tug-of-war" in purification:

  • High Lipophilicity (

    
    ):  The biphenyl core drives low aqueous solubility for the free base.
    
  • High Basicity (

    
    ):  The two piperidine nitrogens create strong interactions with acidic silanols in chromatography and complicate salt formation stoichiometry (mono- vs. di-salts).
    

Below are the specialized troubleshooting modules designed to resolve these conflicting physicochemical properties.

Module 1: Chromatographic Challenges (HPLC & Flash)
Common Issue: Severe Peak Tailing & Broadening

User Question: My bis-piperidine compound elutes as a broad, tailing peak on my C18 column, even with 0.1% Formic Acid. Why is this happening?

Technical Diagnosis: The "bis" nature of your molecule is the culprit. Standard silica-based columns contain residual silanol groups (


). At pH 3-4 (formic acid), your piperidines are protonated (

), but some silanols remain ionized (

). The two piperidine rings can act like a "bidentate chelate," binding strongly to the stationary phase via ion-exchange mechanisms rather than simple hydrophobic interaction.

Solution Protocol: You must suppress this secondary interaction using one of two strategies:

Strategy A: High pH Method (Recommended for Stability) Push the pH above the


 of the piperidine (pH > 10). This keeps the amine neutral, eliminating the ion-exchange mechanism.
  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Column: Must use a Hybrid Particle column (e.g., Waters XBridge or Phenomenex Gemini NX) resistant to high pH.

  • Result: Sharp, symmetrical peaks; often better loading capacity for prep-HPLC.

Strategy B: Chaotropic Additive (Low pH) If your molecule is base-sensitive, use a "silanol blocker."

  • Modifier: 0.1% Trifluoroacetic acid (TFA). The trifluoroacetate anion pairs with the protonated amine, masking the charge.

  • Warning: TFA suppresses ionization in Mass Spectrometry (LC-MS). If using MS, switch to Difluoroacetic acid (DFA) or rely on the High pH method.

Visualizing the Mechanism The following diagram illustrates why your peaks are tailing and how the High pH strategy resolves it.

TailingMechanism cluster_0 Standard Low pH (Acidic Mobile Phase) cluster_1 High pH Strategy (> pH 10) Silanol Silanol (Si-O⁻) Interaction Strong Ionic Binding (Tailing) Silanol->Interaction Amine Piperidine (NH⁺) Amine->Interaction Silanol_H Silanol (Si-O⁻) NoInteraction No Ionic Binding (Sharp Peak) Silanol_H->NoInteraction Repulsion Amine_N Piperidine (N:) Amine_N->NoInteraction Neutral Species

Caption: Mechanism of amine tailing. Left: Ionic attraction between protonated piperidine and ionized silanol. Right: High pH neutralizes the amine, preventing the interaction.

Module 2: Purification & Crystallization
Common Issue: "Oiling Out" During Salt Formation

User Question: I am trying to make the dihydrochloride salt. I add HCl to my free base in ethanol, but instead of crystals, a sticky gum/oil separates at the bottom.

Technical Diagnosis: Oiling out occurs when the salt forms too rapidly in a solvent where it is insoluble, or when the solution enters a "metastable liquid-liquid immiscibility" zone. Bis-piperidine salts are highly polar, while the biphenyl core is lipophilic, making them prone to this.

Troubleshooting Protocol: The "Controlled Addition" Method Do not add the anti-solvent (e.g., acetone/ether) immediately.

  • Dissolution: Dissolve the free base in Ethanol (EtOH) or Isopropanol (IPA) at 50–60°C.

  • Acidification: Add 2.2 equivalents of HCl (using a solution in the same solvent, e.g., HCl in EtOH).

    • Critical: Keep the temperature elevated (50°C) during addition to prevent premature precipitation.

  • Seeding: Cool slightly to 40°C. Add seed crystals if available. If not, scratch the glass surface.

  • Anti-solvent: Slowly add Acetone or Ethyl Acetate dropwise.

    • Ratio: Target a final ratio of 1:3 (Alcohol:Anti-solvent).

  • Cooling: Cool to Room Temperature (RT) over 2 hours, then to 0°C.

Purification Decision Matrix Use this workflow to determine the best isolation path for your crude reaction mixture.

PurificationTree Start Crude Bis-Piperidine Reaction Mixture CheckPd Is Pd Catalyst Present? Start->CheckPd Scavenge Add Thiol Resin or Activated Carbon Wash CheckPd->Scavenge Yes CheckState Physical State? CheckPd->CheckState No/Done Scavenge->CheckState Solid Solid/Semi-Solid CheckState->Solid Crystalline Oil Sticky Oil/Gum CheckState->Oil Amorphous Recryst Recrystallization (MeOH/Acetone or EtOH/IPA) Solid->Recryst SaltForm Salt Formation (HCl or Tosylate) Oil->SaltForm To stabilize Flash Flash Chromatography (DCM/MeOH + NH3) Oil->Flash If very impure Flash->SaltForm Post-Column

Caption: Decision tree for processing crude bis-piperidine mixtures. Priority is placed on metal scavenging and salt formation to handle oils.

Module 3: Impurity Scavenging (Palladium Removal)

User Question: My compound is made via Suzuki coupling. I have residual Palladium (Pd) > 500 ppm. Recrystallization isn't removing it.

Technical Diagnosis: Bis-piperidines are excellent ligands. The nitrogen atoms can coordinate with residual Palladium, carrying it through standard crystallizations. You must use a scavenger with a higher affinity for Pd than your piperidine amine.

Comparative Data: Scavenger Efficiency The following table summarizes efficiency for a typical bis-piperidine substrate (e.g., Daclatasvir intermediate).

Scavenging MethodEfficiency (Pd Removal)Loss of ProductNotes
Silica Gel Filtration Low (< 50%)Low (< 5%)Amine sticks to silica; requires polar eluent which drags Pd along.
Activated Carbon (Charcoal) Moderate (60-80%)Moderate (10-15%)Best used in hot ethanol. Can adsorb the drug product.
Thiol-Silica (Si-Thiol) High (> 95%) Low (< 2%)Recommended. The SH-Pd bond is stronger than N-Pd.
N-Acetylcysteine Wash High (> 90%)Low (< 5%)Water-soluble scavenger. Good for liquid-liquid extraction.

Recommended Protocol: Thiol-Silica Treatment

  • Dissolve crude compound in THF or Methanol (10 volumes).

  • Add Si-Thiol or Si-DMT functionalized silica (10-20 wt% relative to crude).

  • Stir at 40-50°C for 4 hours. (Heat is crucial to break the Piperidine-Pd complex).

  • Filter through a 0.45 µm pad.

  • Concentrate filtrate.

References
  • Bristol-Myers Squibb. (2011). Process for the preparation of Daclatasvir Dihydrochloride.[1][2] US Patent 2011/0288301. Link

  • Gandeepan, P. (2013). Removal of Palladium from Suzuki Coupling Products.[3][4] ResearchGate Q&A.[3] Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC for Basic Compounds. Technical Guide.[5] Link

  • BenchChem. (2025).[5][6][7] Solubility Profile and Purification of Piperidine Derivatives. Technical Support Note.[5][7] Link

  • Stass, H.L. (1944). Process for the purification of piperidine.[7][8] US Patent 2,363,158.[8] Link

Sources

Technical Support Center: Synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into its synthesis. We will explore common and alternative routes, address frequently encountered experimental challenges, and offer robust troubleshooting solutions to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Synthesis Strategy

Q1: What is the most robust and commonly employed synthetic route for 4,4'-Bis(piperidinoacetyl)biphenyl?

The most reliable and industrially scalable approach is a two-step sequence starting from biphenyl. This method is favored due to the availability of starting materials and the generally high yields achievable.

The overall strategy is as follows:

  • Step 1: Diacylation of Biphenyl: A Friedel-Crafts acylation reaction is performed on biphenyl using a haloacetyl chloride (typically chloroacetyl chloride) to form the key intermediate, 4,4'-Bis(chloroacetyl)biphenyl.

  • Step 2: Nucleophilic Substitution: The intermediate is then reacted with piperidine, which acts as a nucleophile, displacing the chloride atoms to yield the final product.

This pathway avoids the direct use of piperidinoacetyl chloride in a Friedel-Crafts reaction, which is problematic due to the basicity of the piperidine nitrogen.

Overall_Synthetic_Scheme Biphenyl Biphenyl Intermediate 4,4'-Bis(chloroacetyl)biphenyl Biphenyl->Intermediate Step 1: Friedel-Crafts Acylation (ClCOCH₂Cl, AlCl₃) Product 4,4'-Bis(piperidinoacetyl)biphenyl Intermediate->Product Step 2: Nucleophilic Substitution (Piperidine)

Caption: Recommended two-step synthesis pathway.

Q2: I am experiencing very low yields during the Step 1 Friedel-Crafts acylation. What are the most common culprits and how can I fix them?

Low yields in Friedel-Crafts acylation are a frequent issue, but they can almost always be traced back to a few key parameters. The reaction involves generating a highly reactive acylium ion, which is sensitive to reaction conditions.[1][2]

Here is a breakdown of the most common problems and their corresponding solutions:

Problem Underlying Cause Troubleshooting & Optimization Solution
No or Minimal Reaction Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[3] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate it.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Yield / Stalled Reaction Insufficient Catalyst: Unlike catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of the Lewis acid. The ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4]Use at least 2.2 equivalents of AlCl₃ for the diacylation of biphenyl. One equivalent is consumed by each ketone group formed, plus the catalytic amount needed.
Formation of Dark/Polymeric Byproducts Reaction Temperature Too High: The acylation reaction is exothermic.[1] Uncontrolled temperature can lead to side reactions and polymerization of the starting material or product.Maintain a low temperature (0-5 °C) during the addition of reagents. Add the acyl chloride and biphenyl solutions slowly and dropwise to control the exotherm. Allow the reaction to warm to room temperature gradually only after the addition is complete.
Incomplete Conversion Poor Reagent Solubility: Biphenyl has limited solubility in some common solvents used for this reaction, which can hinder a complete reaction.Carbon disulfide (CS₂) is a traditional solvent, but due to its toxicity and flammability, alternatives like 1,2-dichloroethane or nitrobenzene are often used. Ensure the biphenyl is fully dissolved before adding it to the catalyst/acyl chloride mixture.

digraph "Troubleshooting_FC_Acylation" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Start [label="Low Yield in Friedel-Crafts Acylation?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Moisture [label="Are all reagents and glassware\nstrictly anhydrous?"];
Check_Catalyst [label="Is the AlCl₃ stoichiometry\n> 2.2 equivalents?"];
Check_Temp [label="Was the temperature maintained\nat 0-5 °C during addition?"];
Check_Solvent [label="Is the biphenyl fully\ndissolved in the solvent?"];

Solution_Moisture [label="Solution: Use oven-dried glassware,\nanhydrous reagents, and inert atmosphere.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_Catalyst [label="Solution: Increase AlCl₃ to\nstoichiometric excess (e.g., 2.2-2.5 eq).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_Temp [label="Solution: Improve cooling and slow\nthe rate of reagent addition.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_Solvent [label="Solution: Choose a solvent with\nbetter biphenyl solubility (e.g., DCE).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Moisture;
Check_Moisture -> Check_Catalyst [label="Yes"];
Check_Moisture -> Solution_Moisture [label="No"];
Check_Catalyst -> Check_Temp [label="Yes"];
Check_Catalyst -> Solution_Catalyst [label="No"];
Check_Temp -> Check_Solvent [label="Yes"];
Check_Temp -> Solution_Temp [label="No"];
Check_Solvent -> Solution_Solvent [label="No"];

}

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4,4'-Bis(piperidinoacetyl)biphenyl Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, weighing the strengths of NMR against alternative analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and support all claims with authoritative references.

Introduction: The Molecular Architecture and Its Significance

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide is a symmetrically substituted molecule built upon a rigid biphenyl core. This central scaffold is functionalized at its para positions with piperidinoacetyl groups. The molecule's structure presents several key features for analytical characterization: a biphenyl system, two ketone functionalities, and two terminal piperidine rings. The dihydrobromide salt form indicates that the basic nitrogen atoms of the piperidine rings are protonated, rendering the compound more soluble in polar solvents, a common strategy in pharmaceutical development.

The precise characterization of such molecules is critical for ensuring identity, purity, and stability in research and development settings.[1] The rigid biphenyl linker and the terminal basic groups make this scaffold a potential candidate for bivalent ligands or as a structural component in supramolecular chemistry.

cluster_mol 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide mol caption Chemical Structure of the Target Analyte

Caption: Chemical Structure of the Target Analyte

The Primary Tool: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules in solution.[1] It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide, both ¹H and ¹³C NMR are indispensable.

Experimental Causality: Why Specific Choices Matter

Solvent Selection: The dihydrobromide salt structure dictates the choice of solvent. The compound's ionic nature makes it poorly soluble in common non-polar NMR solvents like deuterated chloroform (CDCl₃).[2] Therefore, polar deuterated solvents are required. Deuterium oxide (D₂O) and deuterated dimethyl sulfoxide (DMSO-d₆) are excellent candidates.[3]

  • D₂O: Offers the advantage of exchanging with labile protons (N-H), which simplifies the spectrum by removing their signals and associated couplings. This is a diagnostic tool in itself.

  • DMSO-d₆: A highly versatile polar aprotic solvent that can dissolve a wide range of compounds.[3] It will show the N-H protons, which can be valuable for confirming the protonation state.

For this guide, we will focus on D₂O for its clean spectral window and diagnostic exchange properties.

Predicted ¹H NMR Spectral Analysis (500 MHz, D₂O)

The symmetry of the molecule simplifies the expected ¹H NMR spectrum. We anticipate four distinct sets of signals corresponding to the biphenyl, methylene, and piperidine ring protons.

  • Biphenyl Protons (Ar-H): The 4,4'-disubstituted biphenyl core will give rise to a classic AA'BB' system, appearing as two sets of doublets in the aromatic region (~7.5-8.0 ppm). The protons ortho to the acetyl group will be deshielded compared to the meta protons due to the electron-withdrawing effect of the carbonyl group.

  • Methylene Protons (-CH₂-C=O): The protons of the methylene group between the piperidine ring and the carbonyl are adjacent to an electron-withdrawing carbonyl and a positively charged piperidinium ring. This environment will shift their signal significantly downfield, expected to appear as a sharp singlet (~4.0-4.5 ppm).

  • Piperidine Protons: The chair conformation of the piperidine ring is expected. Due to protonation, the α-protons (adjacent to the nitrogen) will be the most deshielded (~3.0-3.5 ppm). The β- and γ-protons will appear further upfield (~1.5-2.0 ppm), likely as a complex multiplet.

Predicted ¹³C NMR Spectral Analysis (125 MHz, D₂O)

The ¹³C NMR spectrum will corroborate the structure by revealing the number of unique carbon environments.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon will appear as a single, sharp resonance in the far downfield region of the spectrum (~195-205 ppm).

  • Biphenyl Carbons: Due to symmetry, only four signals are expected for the biphenyl carbons: two for the protonated carbons and two for the quaternary carbons (the one attached to the acetyl group and the one at the biphenyl linkage). These will appear in the typical aromatic region (~125-145 ppm).

  • Methylene Carbon (-CH₂-): The methylene carbon adjacent to the carbonyl and the piperidinium ring will be found in the midfield region (~60-65 ppm).

  • Piperidine Carbons: Three distinct signals are expected for the piperidine ring carbons in the aliphatic region: the α-carbon (~50-55 ppm), and the β- and γ-carbons at higher fields (~20-30 ppm).

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Biphenyl (ortho to C=O)~7.8-8.0 (d)~130-132AA'BB' system with meta protons.
Biphenyl (meta to C=O)~7.6-7.8 (d)~128-130AA'BB' system with ortho protons.
Biphenyl (quaternary, C-C=O)-~135-140
Biphenyl (quaternary, C-C)-~140-145
Acetyl Methylene (-CH₂-)~4.0-4.5 (s)~60-65Singlet due to lack of adjacent protons.
Carbonyl (C=O)-~195-205Characteristic ketone chemical shift.
Piperidine (α-CH₂)~3.0-3.5 (m)~50-55Deshielded due to adjacent N⁺.
Piperidine (β/γ-CH₂)~1.5-2.0 (m)~20-30Overlapping multiplets expected.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is unparalleled for detailed structural analysis, a comprehensive characterization often involves complementary techniques. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide orthogonal data that confirms different aspects of the molecular structure.

Analyte Target Molecule 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide NMR NMR Spectroscopy Analyte->NMR Detailed Connectivity & Stereochemistry MS Mass Spectrometry Analyte->MS Molecular Weight & Formula FTIR FTIR Spectroscopy Analyte->FTIR Functional Groups Conclusion Comprehensive Structural Confirmation NMR->Conclusion MS->Conclusion FTIR->Conclusion

Caption: Workflow for comprehensive characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, allowing for the confirmation of its elemental composition.[4]

  • Strengths:

    • High Sensitivity: Requires very little sample.

    • Molecular Weight Confirmation: Electrospray ionization (ESI-MS) would readily show the molecular ion for the free base, confirming the overall molecular formula.

    • Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecule, providing evidence for its substructures (e.g., loss of a piperidine ring).

  • Limitations:

    • Structural Isomers: MS cannot easily distinguish between positional isomers.

    • Stereochemistry: Provides no information about the 3D arrangement of atoms.

For our target molecule, ESI-MS would be expected to show a prominent ion corresponding to the dication [M]²⁺ or the monocation [M+H]⁺ after loss of one HBr molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[5]

  • Strengths:

    • Speed and Simplicity: Analysis is very fast with minimal sample preparation.[6]

    • Functional Group Identification: Provides clear, diagnostic absorption bands.

  • Limitations:

    • Lack of Detail: Does not provide information on atom connectivity or the overall molecular skeleton.

    • Complex Spectra: The "fingerprint" region (below 1500 cm⁻¹) can be very complex and difficult to interpret fully.[7]

For our target, the FTIR spectrum would be characterized by:

  • A strong, sharp absorption band for the C=O (ketone) stretch around 1685 cm⁻¹ .[8]

  • Broad absorption for the N-H stretch of the secondary ammonium salt in the 2700-3100 cm⁻¹ region.

  • Aromatic C-H stretching peaks just above 3000 cm⁻¹ .

  • Aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.

Head-to-Head Comparison
Feature NMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy
Information Provided Detailed atom connectivity, 3D structure, electronic environment of nuclei.Molecular weight, elemental formula, fragmentation patterns.Presence of functional groups.
Sample Requirement 1-10 mg< 1 µg~1 mg
Analysis Time Minutes to hoursSeconds to minutes< 1 minute
Key Strength Unambiguous structure elucidation.High sensitivity and molecular formula confirmation.Rapid functional group identification.
Key Limitation Lower sensitivity, requires pure samples.Cannot distinguish isomers easily.Provides no connectivity information.
Application for Target Confirms biphenyl, acetyl, and piperidine connectivity.Confirms MW of C₂₄H₃₀N₂O₂.Confirms presence of C=O, N-H⁺, and aromatic rings.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality data.

Protocol: ¹H and ¹³C NMR Characterization
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Cap the tube and vortex thoroughly until the sample is fully dissolved. A brief sonication may aid dissolution.[1]

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).

    • Number of Scans (ns): 16 (adjust as needed for signal-to-noise).

    • Solvent Suppression: Use presaturation to suppress the residual HDO signal (~4.7 ppm).

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more (as ¹³C has low natural abundance).

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the resulting spectrum carefully.

    • Calibrate the chemical shift axis. For D₂O, the residual HDO peak can be set to 4.79 ppm.

    • Integrate the ¹H NMR signals and assign them to the corresponding protons.

Conclusion

The structural characterization of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide is most effectively and comprehensively achieved through NMR spectroscopy. It is the only standalone technique that can provide a complete picture of atomic connectivity and the distinct chemical environments within the molecule. While complementary techniques like Mass Spectrometry and FTIR spectroscopy are invaluable for confirming molecular weight and the presence of key functional groups, they lack the detailed resolving power of NMR. The combined application of these methods, guided by the principles and protocols outlined in this guide, ensures a rigorous and scientifically sound validation of the molecule's identity and purity, which is paramount in the fields of chemical research and drug development.

References

  • Piperidine - Wikipedia . Wikipedia. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine . Journal of the American Chemical Society. [Link]

  • Common NMR Solvents - Reference Data . University of Wisconsin-Madison. [Link]

  • NMR solvent selection - that also allows sample recovery . BioChromato. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . PMC. [Link]

  • Method of analysis of aldehyde and ketone by mass spectrometry.
  • Al-Alawi, A., & van de Voort, F. R. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields . Reviews in Analytical Chemistry. [Link]

  • 4,4'-Biphenol - Wikipedia . Wikipedia. [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release . MDPI. [Link]

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl . American Journal of Chemical Engineering. [Link]

  • Application of Fourier Transform Infrared Spectroscopy (FTIR) for Quantitative Analysis of Pharmaceutical Compounds . eJurnal UNG. [Link]

Sources

Benchmarking Reference Standards for 4,4'-Bis(piperidinoacetyl)biphenyl: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 4,4'-Bis(piperidinoacetyl)biphenyl analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Standardization Gap

4,4'-Bis(piperidinoacetyl)biphenyl (CAS: 123489-70-3 for the dihydrobromide salt) is a critical synthetic intermediate and research ligand. Structurally, it serves as the immediate precursor to bis-quaternary ammonium neuromuscular blocking agents, such as Hemicholinium-15 (HC-15) and related choline uptake inhibitors [1, 2].

Despite its importance in neuropharmacology and medicinal chemistry, no primary pharmacopeial reference standard (USP/EP/BP) currently exists for this compound. Researchers must therefore rely on secondary commercial standards or in-house synthesis. This guide objectively compares these alternatives and provides a self-validating analytical protocol to ensure the integrity of your experimental data.

Comparative Analysis of Reference Standard Options

The choice of reference standard impacts the accuracy of potency calculations and impurity profiling. The table below contrasts the three primary sources available to researchers.

Table 1: Comparative Performance of Reference Standard Sources

FeatureOption A: Commercial "Research Grade" Option B: Custom Synthesis (In-House) Option C: Certified Reference Material (CRM)
Availability High (Sigma, Echemi, TCI)Low (Requires synthetic chemistry resources)Non-Existent for this specific compound
Purity Guarantee Typically >95% or >98% (Area %)Controllable to >99%N/A
Salt Stoichiometry High Risk: Often labeled "Dihydrobromide" without bromide assay data.Verified: Stoichiometry confirmed during workup.N/A
Traceability Batch-specific CoA only.Full synthetic route traceability.N/A
Cost Moderate (

500/g)
High (Time + Reagents)N/A
Recommended Use Routine identification; qualitative screening.Quantitative assays; potency determination; GLP studies.N/A

Critical Insight: Commercial vendors often supply this compound as the dihydrobromide salt . However, without a specific counter-ion assay (titration), the material may contain variable amounts of hydrobromic acid or exist as a mixed salt/free base, leading to stoichiometric errors of up to 15% in subsequent reactions [3].

The Self-Validating Analytical Protocol

To establish a "Primary-Like" standard from commercial material, you must validate its identity and purity using the following multi-modal workflow.

A. Structural Identity & Salt Confirmation

Before using any batch for quantitative work, confirm the salt form. The theoretical molecular weight differs significantly between the free base and dihydrobromide.

  • Technique: Silver Nitrate Titration (Potentiometric).

  • Protocol: Dissolve 50 mg of standard in water/methanol. Titrate with 0.1 N AgNO₃.

  • Acceptance Criteria: Bromide content must be 28.0% ± 1.0% (Theoretical for C₂₈H₃₂N₂O₂·2HBr is ~28.2%).

B. Purity Profiling via HPLC-UV

The synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl involves the nucleophilic substitution of piperidine onto 4,4'-bis(bromoacetyl)biphenyl. Common impurities include the mono-substituted intermediate and hydrolyzed byproducts.

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Rationale: The basic piperidine nitrogens require acidic conditions (TFA) to suppress silanol interactions and ensure sharp peak shape [4].

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Biphenyl chromophore).

C. Visualization of Impurity Pathways

The following diagram maps the synthesis and potential degradation pathways that your reference standard analysis must detect.

ImpurityPathways Start 4,4'-Bis(bromoacetyl)biphenyl (Starting Material) Mono Mono-piperidino Impurity (Incomplete Reaction) Start->Mono + 1 eq. Piperidine Degradant Hydrolysis Products (Acid/Base degradation) Start->Degradant H2O / Hydrolysis Product 4,4'-Bis(piperidinoacetyl)biphenyl (Target Analyte) Mono->Product + 1 eq. Piperidine Product->Degradant Storage Instability Quat Hemicholinium-15 (Downstream Drug) Product->Quat + MeBr (Quaternization)

Figure 1: Synthetic pathway and critical impurities for 4,4'-Bis(piperidinoacetyl)biphenyl. Analytical methods must resolve the 'Mono' impurity from the target 'Product'.

Technical Recommendations
  • Hygroscopicity Management: The dihydrobromide salt is hygroscopic. Always equilibrate the standard to room temperature in a desiccator before weighing. Perform a Karl Fischer (KF) water determination; commercial samples often contain 1–3% water, which must be corrected for in potency calculations [5].

  • Solubility: The salt is soluble in water and methanol but sparingly soluble in non-polar solvents. Use Methanol:Water (50:50) as the diluent for HPLC to prevent precipitation.

  • Storage: Store at -20°C under argon. The ketone linker is susceptible to oxidation or photolytic degradation over long periods.

Conclusion

For 4,4'-Bis(piperidinoacetyl)biphenyl, "Research Grade" is the industry standard, but it is not sufficient for rigorous quantitative work without verification. To ensure data integrity:

  • Purchase from a reputable vendor (e.g., Sigma, TCI).

  • Validate the salt form via Silver Nitrate titration.

  • Purify via HPLC if the area % is <98%.

By treating the commercial material as a "crude" standard and validating it internally, you establish a reliable baseline for developing bis-quaternary ammonium therapeutics.

References
  • Gomez, J., et al. "Synthesis and biological activity of a 2-bromoethylamine derivative of hemicholinium-3 and hemicholinium-15." Journal of Medicinal Chemistry, vol. 30, no. 8, 1987. Link

  • Domino, E. F., et al. "Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives." Journal of Pharmacology and Experimental Therapeutics, vol. 224, no. 2, 1983.[1] Link

  • BenchChem.[2] "A Technical Guide to Purity Analysis of Biphenyl Derivatives via HPLC." BenchChem Technical Notes, 2025. Link

  • Dolan, J. W. "The Role of TFA in LC Separations." LCGC North America, vol. 28, no. 4, 2010. Link

  • United States Pharmacopeia (USP). "General Chapter <921> Water Determination." USP-NF, 2024. Link

Sources

Benchmarking Synthesis Yields of Biphenyl-Based Pharmaceutical Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Yields of Biphenyl-Based Pharmaceutical Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The biphenyl scaffold is the structural backbone of the "sartan" class of antihypertensives (e.g., Valsartan, Losartan, Telmisartan) and emerging neprilysin inhibitors. For process chemists, the challenge is rarely forming a biphenyl bond, but forming it efficiently at scale—specifically when constructing the sterically hindered ortho-substituted systems required for bioactivity.

This guide moves beyond textbook definitions to benchmark the real-world yields of critical intermediates like 4'-methylbiphenyl-2-carbonitrile (OTBN) . We compare the industry-standard Suzuki-Miyaura coupling against emerging continuous flow technologies and green heterogeneous catalysis, providing decision-making data for your next scale-up.

The Challenge: Sterics and Scalability

The synthesis of pharmaceutical biphenyls is defined by the "ortho-effect." Drugs like Valsartan require a 2-substituted biphenyl core. Standard catalytic systems often stall during the transmetalation step due to steric hindrance, leading to homocoupling byproducts and lower yields.

Key Intermediate for Benchmarking:

  • Target: 4'-methylbiphenyl-2-carbonitrile (OTBN)

  • Significance: Precursor to Valsartan, Irbesartan, and Losartan.

  • Reaction: Coupling of 2-bromo/chlorobenzonitrile with 4-tolylboronic acid.

Comparative Benchmarking: Yields & Efficiency

The following data aggregates industrial and academic performance metrics for the synthesis of OTBN and related hindered biphenyls.

Table 1: Ligand & Catalyst Performance (Batch Mode)

Objective: Comparing the "Gold Standard" homogeneous systems against legacy and heterogeneous alternatives.

Catalyst SystemLigand ClassYield (Isolated)TON (Turnover Number)Key AdvantageKey Limitation
Pd(OAc)₂ / SPhos Dialkylbiaryl phosphine96 - 99% > 5,000Excellent for sterically hindered ortho-couplings.High ligand cost; difficult Pd removal.
Pd(PPh₃)₄ Triarylphosphine80 - 85%~500 - 1,000Low cost; industry standard for decades.Requires high loading (1-5 mol%); poor stability in air.
Pd/C (Heterogeneous) None (Support based)88 - 92%VariableCatalyst recycling; low metal contamination (<10 ppm).Slower kinetics; requires higher temperatures.
Pd-nanocatalyst (Pd/PiNe) Stabilized Nanoparticle90 - 95%HighGreen solvent compatibility (GVL); high reusability.Preparation reproducibility; specialized synthesis.

Scientist’s Insight: While PPh₃ is cheap, the cost of purification often outweighs the savings on the catalyst. For ortho-substituted biphenyls, SPhos or XPhos systems are superior because they facilitate the difficult oxidative addition and reductive elimination steps in crowded environments.

Table 2: Technology Platform Comparison (Batch vs. Flow)

Objective: Quantifying the efficiency gains of continuous processing.

MetricTraditional Batch (500L Reactor)Continuous Flow (Microreactor)Delta (Flow vs. Batch)
Yield (OTBN) 88%94 - 98% +6-10% Increase
Reaction Time 8 - 12 Hours10 - 30 Minutes95% Reduction
Heat Transfer Limited (Hotspots possible)Excellent (High Surface-to-Volume)Improved Safety
Impurity Profile Higher homocouplingMinimalSimplified Workup

Case Study Validation: In a comparable synthesis of a biphenyl intermediate reported by Novartis, switching from batch to continuous flow increased the yield from 34% to 65% while halving the waste footprint. The flow environment suppresses side reactions (like protodeboronation) that plague long batch residence times [1].

Mechanistic Visualization

To understand why bulky ligands like SPhos outperform PPh₃, we must look at the catalytic cycle. The diagram below highlights the critical bottlenecks where yield is lost in hindered systems.

SuzukiCycle Start Pd(0) Active Species (Bulky Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Start->OxAdd Ar-X TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex SideRxn Side Reaction: Protodeboronation TransMet->SideRxn Slow Reaction (Low Catalyst Activity) RedElim->Start Regenerate Pd(0) Product Biphenyl Product (High Yield) RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The red node (Transmetalation) is where sterically hindered substrates often fail without specialized ligands like SPhos, leading to the side reactions shown in gray.

Detailed Experimental Protocols

These protocols are designed for reproducibility and high yield, incorporating "Senior Scientist" tips to avoid common pitfalls.

Protocol A: High-Yield Batch Synthesis (SPhos System)

Best for: R&D scale, difficult substrates, and maximizing single-batch yield.

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)

  • 4-Tolylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (1.0 mol%)

  • SPhos (2.0 mol%)

  • K₃PO₄ (2.0 equiv)[2]

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Catalyst Pre-activation: In a separate vial, mix Pd(OAc)₂ and SPhos in a small amount of toluene under Argon. Stir for 10 mins at RT. Why? This ensures formation of the active L-Pd(0) species before the substrate is introduced, reducing induction time.

  • Reaction Setup: Charge a 3-neck flask with the aryl halide, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x).

  • Addition: Add the Toluene/Water solvent mixture (degassed) and the pre-formed catalyst solution.

  • Reaction: Heat to 100°C. Monitor via HPLC/UPLC.

    • Checkpoint: Conversion should reach >98% within 2-4 hours. If stalling occurs, add 0.5 equiv more boronic acid (protodeboronation may have consumed the excess).

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Wash organic layer with brine.[3][4][5] Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Heptane. Expect Yield: 96-98%.

Protocol B: Continuous Flow Setup (General Parameters)

Best for: Kilogram-scale production, safety, and speed.

System Configuration:

  • Reactor: PFA coil reactor or Packed Bed Reactor (if using heterogeneous Pd).

  • Feed A: Aryl halide + Catalyst in Toluene.

  • Feed B: Boronic acid + Aqueous Base (using a phase transfer catalyst like TBAB if biphasic).

Parameters:

  • Temperature: 120°C - 140°C (Pressurized system allows superheating).

  • Residence Time: 10 - 15 minutes.

  • Back Pressure: 100 psi (to prevent solvent boiling).

Procedure:

  • Pump Feed A and Feed B into a T-mixer.

  • Pass through the heated reactor coil.

  • Quench continuously into a phase separator.

  • Result: The high temperature/pressure regime accelerates the reaction significantly, suppressing the formation of des-bromo byproducts common in slow batch heating [2].

Strategic Decision Matrix

Use this logic flow to select the optimal synthesis route for your specific biphenyl target.

DecisionMatrix Start Select Synthesis Route Scale Scale & Throughput? Start->Scale Batch Batch Mode (Standard) Scale->Batch <100g / R&D Flow Continuous Flow (High Efficiency) Scale->Flow >1kg / Production Sterics Steric Hindrance? PPh3 Use PPh3 (Low Cost) Sterics->PPh3 Unhindered (Para/Meta) SPhos Use SPhos/XPhos (High Yield) Sterics->SPhos Hindered (Ortho) Sterics->SPhos All Substrates (Maximize Throughput) Batch->Sterics Flow->Sterics Ligand Ligand Selection

Figure 2: Decision Matrix for Catalyst and Process Selection. Note that for ortho-substituted pharmaceutical intermediates, advanced ligands (Red) are recommended regardless of the processing mode.

References
  • The Chemical Engineer. (2023). Our Research Focus: Converting batch production to continuous processing. (Novartis Case Study).[6]

  • Asian Journal of Chemistry. (2013). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [7]

  • BenchChem. (2025).[3][4] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.

  • Green Chemistry. (2024). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL.

  • ChemicalBook. 4-Methyl-[1,1'-biphenyl]-2-carbonitrile Synthesis Methods and Yields.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for research, scientific, and drug development professionals, this guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, ensuring a culture of safety and environmental stewardship within the laboratory.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's inherent risks. 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide is a complex organic molecule whose disposal protocol is dictated by its constituent parts: a biphenyl core, piperidinoacetyl functional groups, and a dihydrobromide salt form.

  • Biphenyl Core: Biphenyl and its derivatives are known for their potential environmental persistence and toxicity to aquatic life.[1][2][3] Improper disposal can lead to long-term ecological damage.[1] Polychlorinated biphenyls (PCBs), a related class of compounds, are highly regulated due to their toxicity and persistence, highlighting the need for caution with all biphenyl-based structures.[4][5][6]

  • Brominated Compound: As a dihydrobromide salt, this compound contains bromine. Halogenated organic wastes require specific disposal methods, as their combustion can produce hazardous byproducts if not performed in a controlled, high-temperature environment.[7]

  • Active Pharmaceutical Ingredient (API) Analogue: As a substance likely used in drug development, it should be treated with the same caution as a potent API. Pharmaceutical waste is subject to stringent regulations to prevent environmental contamination and potential impacts on wildlife and human health.[8][9][10]

Based on these structural alerts, direct disposal into sanitary sewer systems or municipal solid waste is strictly prohibited.[11][12] Such actions are not only a breach of regulatory compliance but also pose a significant environmental hazard.

Summary of Key Hazards & Disposal Information
ParameterGuidelineRationale
Primary Health Hazards Potential skin, eye, and respiratory irritant.[2][13] Harmful if swallowed.[14]The toxicological properties of novel research chemicals are often not fully characterized. Assume a conservative risk profile.
Primary Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2][3]Biphenyl structures are known for their low water solubility and potential to bioaccumulate, posing a long-term risk to ecosystems.[1][3]
Appropriate Personal Protective Equipment (PPE) Nitrile or neoprene gloves, chemical splash goggles, fully-buttoned lab coat.[11][15]To prevent skin and eye contact. All handling of the solid material should occur in a certified chemical fume hood to avoid inhalation.[15]
Prohibited Disposal Methods Drain disposal, mixing with general (non-hazardous) trash.[11]Prevents contamination of waterways and municipal landfills, in accordance with EPA and RCRA guidelines.[10][12]
Recommended Disposal Method Incineration at a licensed hazardous waste facility.[7]Ensures the complete and safe destruction of the halogenated organic compound.

Operational Protocol: Waste Segregation and Containment

Effective waste management is a proactive process. The following steps must be integrated into the daily laboratory workflow to ensure safety and compliance.

Step 1: Designate a Hazardous Waste Accumulation Area

Designate a specific area within the laboratory, near the point of generation, for the accumulation of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide waste.[16] This area must be under the control of laboratory personnel and clearly marked with appropriate signage.

Step 2: Utilize Correct Waste Containers
  • Solid Waste: Collect unused, expired, or contaminated solid 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide in a dedicated, sealable, and chemically compatible container.[12][15][16] The container must be in good condition, free from leaks or defects.[12][16]

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a container designated for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Incompatible Wastes: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases, as this could lead to dangerous reactions.[17] Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.

Step 3: Proper Labeling

Every waste container must be correctly labeled the moment the first particle of waste is added.[15] The label must include:

  • The words "Hazardous Waste".[16]

  • The full chemical name: "4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide". Avoid using abbreviations or chemical formulas.[16]

  • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • The date of accumulation.

Disposal Workflow: From Benchtop to Final Disposition

The following decision-making workflow provides a clear path for managing all forms of waste associated with this compound.

G cluster_0 Initial Waste Generation cluster_1 Waste Classification cluster_2 Containment & Decontamination cluster_3 Final Disposition Waste Waste Identification: 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide Empty Empty Container Waste->Empty Spill Spill Residue / Contaminated PPE Waste->Spill Bulk Unused / Expired Product Waste->Bulk Rinse Triple-rinse with appropriate solvent (e.g., ethanol or methanol). Collect rinsate as hazardous waste. Empty->Rinse Collect Carefully sweep solid or absorb liquid. Place all materials in a labeled hazardous waste container. Spill->Collect Package Ensure material is in its original or a properly labeled, sealed, and compatible hazardous waste container. Bulk->Package Dispose_Container Deface original label. Dispose of rinsed container in appropriate lab glass/plastic bin. Rinse->Dispose_Container Dispose_Waste Arrange for pickup by institutional Environmental Health & Safety (EH&S) or a licensed hazardous waste contractor. Rinse->Dispose_Waste (Rinsate) Collect->Dispose_Waste Package->Dispose_Waste

Caption: Disposal decision workflow for 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.

Detailed Procedural Steps
  • Disposal of Empty Containers:

    • An "empty" container is not truly empty and may contain hazardous residue.[9]

    • Triple rinse the container with a suitable solvent (e.g., methanol, ethanol).

    • Collect the rinsate as halogenated hazardous liquid waste.[17]

    • After rinsing and air-drying in a fume hood, completely deface or remove the original label.[17] The clean, de-labeled container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.

  • Management of Spills and Contaminated Materials:

    • For small spills, trained personnel should wear appropriate PPE (double gloves, lab coat, safety goggles).[15]

    • Carefully sweep up the solid material, avoiding dust generation.[1] Place the spilled material and any contaminated cleaning materials (e.g., wipes, absorbent pads) into a designated, labeled hazardous waste container.[15]

    • For larger spills, evacuate the area, restrict access, and immediately contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[15]

  • Disposal of Bulk/Unused Product:

    • This is the primary route of disposal and carries the most significant regulatory weight.

    • Ensure the material is securely sealed in its original container or a compatible, clearly labeled hazardous waste container.[16]

    • Store the container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials.[16]

    • Contact your institution's EH&S department to arrange for a hazardous waste pickup.[16] The waste will be transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The universal and most appropriate disposal technology for this class of compound is high-temperature incineration.[5][7] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and inorganic salts, which are treated in the incinerator's scrubber systems.[4]

Regulatory and Compliance Framework

All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulatory framework is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][12] Your institution's EH&S department is the primary resource for ensuring compliance with these complex regulations.

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion - Laboratory Fume Extraction.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • Waste disposal technologies for polychlorinated biphenyls. National Institutes of Health (PMC).
  • Update on pharmaceutical waste disposal regulations. Ovid.
  • What is bromine and what are the safe disposal and recycling methods?. Veolia.
  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
  • PCB Cleanup and Disposal. O6 Environmental.
  • SAFETY DATA SHEET - Biphenyl. Durham Tech.
  • Safety data sheet - Biphenyl. CPAchem.
  • SAFETY DATA SHEET - 1-(.beta.-Phenethyl)-4-piperidone. Thermo Fisher Scientific.
  • Standard Operating Procedure for Bromine. Washington State University.
  • Polychlorinated Biphenyl (PCB) Management Plan. University of California, Santa Barbara Environmental Health & Safety.
  • SAFETY DATA SHEET - Biphenyl. MilliporeSigma.
  • Safety Data Sheet - 4,4'-Biphenol. ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Reactant of Route 2
Reactant of Route 2
4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.